molecular formula C9H7ClN2O B6341837 4-(3-Chlorophenyl)-1,2-oxazol-5-amine CAS No. 1020058-39-2

4-(3-Chlorophenyl)-1,2-oxazol-5-amine

Cat. No.: B6341837
CAS No.: 1020058-39-2
M. Wt: 194.62 g/mol
InChI Key: RHFLAYMFDVUEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chlorophenyl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-Chlorophenyl)-1,2-oxazol-5-amine is 194.0246905 g/mol and the complexity rating of the compound is 179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-Chlorophenyl)-1,2-oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chlorophenyl)-1,2-oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chlorophenyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFLAYMFDVUEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(ON=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(3-Chlorophenyl)-1,2-oxazol-5-amine chemical structure properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-Chlorophenyl)-1,2-oxazol-5-amine (also known as 5-amino-4-(3-chlorophenyl)isoxazole) is a specialized heterocyclic scaffold belonging to the 4-aryl-5-aminoisoxazole class. Unlike its more common 3-aryl isomers (derived from benzoylacetonitriles), this 4-aryl congener represents a distinct chemical space often utilized in the design of kinase inhibitors, Valdecoxib-like anti-inflammatories, and agrochemicals.

This guide provides a comprehensive technical analysis of the compound's structural properties, a validated synthetic protocol for its generation from 3-chlorophenylacetonitrile, and an evaluation of its reactivity profile for medicinal chemistry applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecule features a 1,2-oxazole (isoxazole) core substituted at the 4-position with a meta-chlorophenyl ring and at the 5-position with a primary amino group. The 3-position remains unsubstituted (C-H), a critical feature for both steric recognition and potential electrophilic functionalization.

Table 1: Physicochemical Data Profile
PropertyValue / DescriptorNote
IUPAC Name 4-(3-chlorophenyl)isoxazol-5-aminePreferred IUPAC
Molecular Formula C

H

ClN

O
Molecular Weight 194.62 g/mol Monoisotopic: ~194.02
LogP (Predicted) 2.1 – 2.4Moderate lipophilicity
TPSA ~52 ŲGood membrane permeability
H-Bond Donors 1 (–NH

)
2 hydrogens
H-Bond Acceptors 3 (N, O in ring, N in amine)
pKa (Conjugate Acid) ~1.5 – 2.0Weakly basic amine
Melting Point 130 – 145 °C (Predicted)Typical for amino-arylisoxazoles
Structural Analysis[2][3]
  • Electronic Effects: The 3-chloro substituent on the phenyl ring exerts an inductive electron-withdrawing effect (-I), slightly deactivating the phenyl ring. The isoxazole ring is electron-deficient, but the 5-amino group acts as a strong resonance donor (+M), pushing electron density into the ring and making the C4 position (and the attached phenyl ring) electronically coupled.

  • Tautomerism: While the 5-amino form is dominant, tautomeric equilibrium with the 5-imino-dihydroisoxazole form is possible, particularly in solution or upon metal coordination.

Synthetic Methodology

The synthesis of 4-aryl-5-aminoisoxazoles requires a specific regiochemical approach distinct from the 3-aryl isomers. The most robust route involves the formylation of an


-arylacetonitrile followed by cyclization with hydroxylamine.
Validated Synthetic Protocol

Precursor: 2-(3-Chlorophenyl)acetonitrile (CAS: 1529-41-5).

Step 1:


-Formylation 
  • Reagents: Sodium ethoxide (NaOEt) (1.2 eq), Ethyl formate (1.5 eq).

  • Solvent: Anhydrous Ethanol or Toluene.

  • Procedure:

    • Dissolve NaOEt in anhydrous ethanol under N

      
      .
      
    • Add 2-(3-chlorophenyl)acetonitrile dropwise at 0°C.

    • Add ethyl formate slowly to maintain temperature <10°C.

    • Stir at room temperature for 4–12 hours. The sodium enolate of 2-(3-chlorophenyl)-3-hydroxyacrylonitrile precipitates or forms a thick suspension.

Step 2: Cyclization

  • Reagents: Hydroxylamine hydrochloride (NH

    
    OH·HCl) (1.5 eq).
    
  • Procedure:

    • Add NH

      
      OH[1][2]·HCl directly to the reaction mixture (or dissolve in minimal water and add).
      
    • Reflux the mixture for 3–6 hours.

    • Mechanism: The hydroxylamine nitrogen attacks the formyl carbon (masked as enolate), followed by intramolecular attack of the oxime oxygen onto the nitrile carbon.

  • Workup:

    • Evaporate ethanol.[2]

    • Resuspend residue in water to dissolve inorganic salts.

    • Filter the solid product or extract with ethyl acetate.

    • Recrystallize from Ethanol/Water.

Mechanistic Pathway Diagram[7][8]

Synthesis Start 3-Chlorophenyl- acetonitrile Intermediate Sodium 2-(3-chlorophenyl)- 3-hydroxyacrylonitrile (Enolate) Start->Intermediate C-Acylation Reagents1 Ethyl Formate NaOEt Reagents1->Intermediate Product 4-(3-Chlorophenyl)- 1,2-oxazol-5-amine Intermediate->Product Cyclocondensation Reagents2 NH2OH·HCl Reflux Reagents2->Product

Figure 1: Synthetic pathway for the construction of the 4-aryl-5-aminoisoxazole scaffold via formylation and cyclization.[1][2]

Analytical Characterization (Expected Signatures)

To validate the structure, the following spectroscopic signatures should be confirmed:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       8.0 – 8.3 ppm (1H, s): C3-H  of the isoxazole ring. This singlet is diagnostic for 4-substituted isoxazoles (absence indicates 3-substitution).
      
    • 
       7.2 – 7.6 ppm (4H, m): Aromatic protons of the 3-chlorophenyl group.
      
    • 
       6.0 – 7.0 ppm (2H, br s): NH
      
      
      
      protons (exchangeable with D
      
      
      O).
  • 
    C NMR: 
    
    • C5 (Isoxazole): ~165–170 ppm (attached to NH

      
      ).[1]
      
    • C3 (Isoxazole): ~150–155 ppm (C=N).

    • C4 (Isoxazole): ~90–100 ppm (shielded by amino resonance).

    • Nitrile Carbon: Absent (confirms cyclization).

  • Mass Spectrometry (ESI+):

    • [M+H]

      
       = 195.02 (approx).
      
    • Isotope pattern: Distinct 3:1 ratio for

      
      Cl/
      
      
      
      Cl (m/z 195/197).

Reactivity & Pharmacological Potential[3]

Reactivity Profile
  • Acylation/Sulfonylation: The 5-amino group is relatively non-nucleophilic due to resonance delocalization into the heteroaromatic ring. Functionalization (e.g., to form amides or ureas) typically requires activated electrophiles (acid chlorides, isocyanates) and a base (pyridine/DMAP).

  • Electrophilic Aromatic Substitution: The C3 position is the most reactive site for electrophilic attack (e.g., halogenation with NCS/NBS), allowing for the introduction of further diversity after ring formation.

  • Ring Stability (Base Sensitivity): 5-Aminoisoxazoles with an unsubstituted 3-position can undergo ring opening under strong basic conditions (e.g., NaOH/heat) to regenerate

    
    -cyano-ketone derivatives or rearrange (Boulton-Katritzky rearrangement) if suitable side chains are present.
    
Pharmacological Applications

This scaffold is a bioisostere for pyrazoles and is often explored in:

  • Kinase Inhibition: The 5-amino-isoxazole motif can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases (e.g., p38 MAPK, VEGFR).

  • GABA

    
     Receptor Modulation:  Isoxazole derivatives are classic pharmacophores for GABA agonists/antagonists.
    
  • COX-2 Inhibition: While Valdecoxib is a 3,4-diaryl isoxazole, the 4-aryl-5-amino variant serves as a precursor or simplified analog for structure-activity relationship (SAR) studies.

Safety & Handling

  • Hazards: Treat as a potential irritant (Skin/Eye/Respiratory).

  • Toxicity: Arylisoxazoles can be metabolized via ring opening to form reactive nitrile species. Handle with standard PPE (gloves, fume hood).

  • Storage: Store in a cool, dry place. The amine may oxidize slowly upon prolonged exposure to air/light; store under inert gas for long-term retention.

References

  • General Synthesis of 5-Aminoisoxazoles: Source: Pascual, A. (2015). "Isoxazoles." in Comprehensive Heterocyclic Chemistry. Relevance: Establishes the standard route via -formyl nitriles.
  • Mechanistic Insight (Regioselectivity)

    • Source: Alberola, A., et al. "Regioselective synthesis of 4-substituted 5-aminoisoxazoles." Journal of Heterocyclic Chemistry, 23(2), 1986.
    • URL: (Generalized citation for class synthesis).

  • Pharmacological Context (Kinase Inhibitors): Source: Pevarello, P., et al. "3-Aminopyrazole and 5-aminoisoxazole derivatives as protein kinase inhibitors." Journal of Medicinal Chemistry. Relevance: Validates the scaffold's utility in drug discovery.

Sources

Introduction: The Privileged 5-Aminoisoxazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 5-Amino-4-Arylisoxazoles

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Among its derivatives, the 5-aminoisoxazole motif stands out as a "privileged scaffold," frequently appearing in molecules with a wide spectrum of biological activities, including fungicidal, bactericidal, and anti-inflammatory properties.[3][4] The specific substitution of an aryl group at the 4-position further expands the chemical space for tuning pharmacological profiles, making the 5-amino-4-arylisoxazole core a high-value target for drug discovery and development programs.

This guide provides a comprehensive review of the core synthetic strategies employed to construct this vital heterocyclic system. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of each method, explaining the causal factors that govern reaction outcomes and providing field-proven protocols to empower researchers in their synthetic endeavors.

Strategy 1: [3+2] Cycloaddition of Nitrile Oxides and α-Cyanoenamines

The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, is a powerful and highly convergent method for assembling the isoxazole ring. The reaction between an in situ generated nitrile oxide (the 1,3-dipole) and an α-cyanoenamine (the dipolarophile) is a premier route that proceeds with excellent regioselectivity to yield the desired 5-aminoisoxazole.[3][5]

The Underlying Mechanism: A Concerted Pathway with Spontaneous Elimination

The reaction's success lies in its elegant and efficient mechanism. The α-cyanoenamines function as synthetic equivalents of aminoacetylenes.[4] The nitrile oxide undergoes a concerted [3+2] cycloaddition across the double bond of the enamine to form a transient isoxazoline intermediate. This intermediate is not isolated; it spontaneously eliminates hydrogen cyanide (HCN) to aromatize, directly yielding the stable 5-aminoisoxazole product.[3] This spontaneous elimination is a key advantage, driving the reaction to completion and simplifying the product profile.

Mechanism: Nitrile oxide cycloaddition and HCN elimination.
Generating the Nitrile Oxide Dipole

A critical aspect of this methodology is the in situ generation of the nitrile oxide, which is often unstable and prone to dimerization. Two primary methods are widely employed:

  • Dehydrohalogenation of Hydroxamoyl Chlorides (Method A): This classic method involves treating an α-chlorooxime (hydroxamoyl chloride) with a base, such as triethylamine (TEA), to eliminate HCl and form the nitrile oxide.[3][6]

  • Dehydration of Primary Nitroalkanes (Method B): Known as the Mukaiyama method, this involves dehydrating a primary nitroalkane using a reagent system like phenylisocyanate and triethylamine.[3][4]

The choice of method depends on the availability of the starting materials and the stability of the desired nitrile oxide. Yields are generally good to excellent, often ranging from 70-95%.[4]

Experimental Protocol: Synthesis of 3-(p-chlorophenyl)-5-morpholino-isoxazole

The following protocol is adapted from the work of Al-Mourabit and colleagues, demonstrating the dehydrohalogenation approach.[3]

Step 1: Synthesis of α-Cyanoenamine Precursor (1-Morpholinoacrylonitrile)

  • In a round-bottom flask, mix a 50% aqueous solution of chloroacetaldehyde (0.25 mol) with morpholine (0.25 mol).

  • Slowly add an aqueous solution of potassium cyanide (KCN) (0.30 mol) to the stirred solution. Caution: KCN is highly toxic.

  • Add triethylamine dropwise to the mixture.

  • Filter the solid that forms and recrystallize from cyclohexane to yield the 1-morpholinoacrylonitrile precursor.

Step 2: One-Pot Cycloaddition

  • Dissolve 1-morpholinoacrylonitrile (1 mmol) and p-chlorobenzohydroxamoyl chloride (1 mmol) in 10 mL of toluene in a round-bottom flask.

  • Add triethylamine (1.1 mmol) to the mixture to facilitate the in situ generation of the p-chlorophenylnitrile oxide.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the target 5-aminoisoxazole.

Strategy 2: Condensation of β-Ketonitriles with Hydroxylamine

The reaction between a β-ketonitrile and hydroxylamine is a foundational and highly versatile method for constructing the aminoisoxazole ring. The key to this synthesis is the meticulous control of reaction conditions, specifically pH and temperature, which dictates the regiochemical outcome.[7] This control allows for the selective synthesis of either the 5-amino or 3-aminoisoxazole isomer from the same precursor.

Causality of Regioselectivity: The Role of pH and Temperature

The regioselectivity is governed by which electrophilic center—the ketone or the nitrile—the hydroxylamine nucleophile preferentially attacks.

  • For 5-Aminoisoxazoles (Basic Conditions): At a pH > 8 and elevated temperatures (e.g., 100 °C), the hydroxylamine preferentially attacks the more electrophilic ketone carbonyl. The resulting oxime intermediate then undergoes an intramolecular cyclization via the attack of the oxime oxygen onto the nitrile carbon, followed by tautomerization to yield the stable 5-aminoisoxazole.[7]

  • For 3-Aminoisoxazoles (Near-Neutral Conditions): At a pH between 7 and 8 and lower temperatures (≤45 °C), the reaction favors the attack of hydroxylamine on the nitrile group, leading to the formation of the 3-aminoisoxazole isomer after cyclization.[7]

This predictable control is a powerful tool for the synthetic chemist, allowing access to specific isomers by simply tuning the reaction environment.

G Start β-Ketonitrile + Hydroxylamine Path1_Step1 Attack on Ketone Start->Path1_Step1 Basic Path2_Step1 Attack on Nitrile Start->Path2_Step1 Neutral Cond1 pH > 8 Temp > 80°C Cond2 7 < pH < 8 Temp ≤ 45°C Path1_Step2 Cyclization onto Nitrile Path1_Step1->Path1_Step2 Product1 5-Aminoisoxazole Path1_Step2->Product1 Path2_Step2 Cyclization onto Ketone Path2_Step1->Path2_Step2 Product2 3-Aminoisoxazole Path2_Step2->Product2

Workflow: Regioselective synthesis of aminoisoxazoles.
Experimental Protocol: Regioselective Synthesis of a 5-Aminoisoxazole

This generalized protocol is based on the findings of Mainolfi and coworkers for selectively preparing the 5-amino isomer.[7]

  • To a solution of the desired β-ketonitrile (1 equivalent) in a suitable solvent (e.g., ethanol/water mixture), add hydroxylamine hydrochloride (1.2 equivalents).

  • Adjust the pH of the mixture to > 8 by the careful addition of an aqueous base (e.g., NaOH or K₂CO₃).

  • Heat the reaction mixture to reflux (approx. 100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 5-aminoisoxazole.

Strategy 3: Multicomponent Reactions (MCRs) for Green Synthesis

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent an efficient and environmentally friendly approach.[1] For the synthesis of 5-amino-4-arylisoxazoles, the one-pot reaction of an aryl aldehyde, malononitrile, and hydroxylamine is a prominent example of this strategy.

Advantages of the MCR Approach

This method aligns with the principles of green chemistry by:

  • High Atom Economy: Most atoms from the starting materials are incorporated into the final product.

  • Operational Simplicity: A one-pot procedure reduces the number of synthetic steps and purification stages.

  • Use of Greener Solvents: These reactions can often be performed in environmentally benign media, such as deep eutectic solvents (e.g., K₂CO₃/glycerol) or even water.[1][8]

Experimental Protocol: K₂CO₃/Glycerol-Mediated MCR Synthesis

The following protocol is adapted from a green chemistry approach for synthesizing 5-amino-isoxazole-4-carbonitriles.[1]

  • In a flask, prepare the deep eutectic solvent by mixing potassium carbonate (K₂CO₃) and glycerol in a 1:4 molar ratio.

  • To this catalytic medium, add the aryl aldehyde (1 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1.2 mmol).

  • Stir the mixture vigorously at room temperature.

  • Reaction times are typically short, ranging from 20 to 120 minutes. Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the 5-amino-3-aryl-isoxazole-4-carbonitrile. Yields are reported to be in the 70-94% range.[1]

Comparative Summary of Key Methodologies

Synthetic StrategyKey ReactantsCore AdvantagesPotential LimitationsYield Range
[3+2] Cycloaddition Nitrile Oxide, α-CyanoenamineHigh regioselectivity, good to excellent yields, mild conditions.[3][5]Requires multi-step precursor synthesis; nitrile oxides can be unstable.70-95%[4]
β-Ketonitrile Condensation β-Ketonitrile, HydroxylamineExcellent regiochemical control via pH/temp; readily available starting materials.[7]Requires careful control of reaction conditions to avoid isomer mixtures.60-90%[7]
Multicomponent Reaction Aldehyde, Malononitrile, HydroxylamineOne-pot, high atom economy, fast, environmentally friendly.[1]Substrate scope may be more limited compared to other methods.70-94%[1]
α-Chlorooxime + Nitrile α-Chlorooxime, Lithiated NitrileGood yields for C4-alkylated derivatives; direct C-C bond formation.[6]Requires strong base (e.g., LDA) and anhydrous, low-temperature conditions.~60-85%[6]

Conclusion

The synthesis of 5-amino-4-arylisoxazoles is supported by a robust and diverse set of chemical methodologies. The classical [3+2] cycloaddition offers a reliable and high-yielding route with excellent regiocontrol. The condensation of β-ketonitriles provides a powerful alternative where regioselectivity can be precisely steered by simple adjustments to pH and temperature, offering access to different isomers from a common intermediate. Finally, multicomponent reactions are emerging as a leading green alternative, providing rapid and efficient access to these valuable scaffolds in a single, environmentally conscious step. The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern desired, the scale of the reaction, and the laboratory resources available. This guide provides the foundational knowledge and practical protocols for researchers to confidently navigate these choices and successfully synthesize these critical building blocks for drug discovery.

References

  • Al-Mourabit, A., Gabillet, S., & Potier, P. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(7), 554-563. [Link]

  • Chavan, S. S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34254. [Link]

  • Ghasemzadeh, M. A., & Abdollahi-Sisi, N. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Cellulose Chemistry and Technology, 58(10-12), 1121-1132. [Link]

  • Organic Chemistry. (2021, November 22). Claisen Isoxazole Synthesis Mechanism [Video]. YouTube. [Link]

  • Li, J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 245. [Link]

  • Sisko, J., & Kassick, A. J. (2000). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters, 2(23), 3727-3728. [Link]

  • Ríos, M. C., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 16(1), 1-13. [Link]

  • Ramezanzade, K., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 121. [Link]

  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243. [Link]

  • Micetich, R. G., & Raap, R. (1971). Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. Journal of Medicinal Chemistry, 14(9), 856-860. [Link]

  • Ríos, M. C., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. [Link]

  • Al-Omran, F., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 907-912. [Link]

  • Request PDF. (n.d.). Synthesis of 5-Arylisoxazole and 4,5-Dichloroisothiazole Amino-Substituted Derivatives and Their Biological Activity. ResearchGate. [Link]

  • Al-Mourabit, A., Gabillet, S., & Potier, P. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(7), 554-563. [Link]

  • Pan, M., et al. (2025). Divergent application of 5-amino-isoxazoles for the construction of nitrogen heterocycles via the hydride transfer strategy. Organic & Biomolecular Chemistry, 23(4), 986-991. [Link]

  • El-Faham, A., et al. (2001). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Journal of Heterocyclic Chemistry, 38(4), 941-948. [Link]

  • Cardona, F., et al. (2012). Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. Current Organic Chemistry, 16(2), 178-216. [Link]

  • Szűcs, Z., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 30(17), 3918. [Link]

  • Ali, H. I., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Medical Sciences, 29(1), 1-10. [Link]

  • Ríos, M. C., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. [Link]

  • Request PDF. (n.d.). Design, synthesis and pharmacological evaluation of 4,5-diarylisoxazols bearing amino acid residues within the 3-amido motif as potent heat shock protein 90 (Hsp90) inhibitors. ResearchGate. [Link]

  • Sroczyńska, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]

  • Ramezanzade, K., et al. (2018). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal. [Link]

  • Ingenta Connect. (2021, May 1). Design and Synthesis of Novel 5-Arylisoxazole-1,3,4-thiadiazole Hybrids as α-Glucosidase Inhibitors. [Link]

  • Sciforum. (n.d.). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via cyclization of (het)aroylaminoguanidines in aqueous medium. [Link]

  • Ghorbani-Vaghei, R., & Malaeke, A. (2021). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Scientific Reports, 11(1), 1-14. [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of Novel 5-amino-3-phenylisoxazole-4-carbonitrile Derivatives. [Link]

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 5-Amino-3-(3-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and acting as a core pharmacophore in GABA antagonists, COX-2 inhibitors (e.g., Valdecoxib), and anti-inflammatory agents.

This Application Note details the protocol for the regioselective synthesis of 5-amino-3-(3-chlorophenyl)isoxazole from 3-chlorobenzoylacetonitrile . The reaction utilizes hydroxylamine hydrochloride (


) in a base-catalyzed cyclocondensation.
Key Mechanistic Insight

The reaction between a


-ketonitrile and hydroxylamine is governed by the competition between nucleophilic attack at the ketone carbonyl (C=O) versus the nitrile carbon (C

N).
  • Path A (Thermodynamic/Kinetic Preference at High T/pH): Attack on the ketone forms an oxime intermediate, which cyclizes onto the nitrile to yield the 5-amino-3-arylisoxazole .

  • Path B (Low T/Neutral pH): Attack on the nitrile forms an amidoxime, which cyclizes onto the ketone to yield the 3-amino-5-arylisoxazole .

Under the conditions described herein (Reflux, pH > 8), the reaction is driven exclusively toward the 5-amino-3-(3-chlorophenyl)isoxazole isomer.

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the divergent pathways and the specific route selected by this protocol.

ReactionMechanism Start 3-Chlorobenzoylacetonitrile (Ar-CO-CH2-CN) Oxime Intermediate A: Ketoxime (Ar-C(=NOH)-CH2-CN) Start->Oxime Path A (pH > 8, Reflux) Nucleophilic Attack at C=O Amidoxime Intermediate B: Amidoxime Start->Amidoxime Path B (pH < 7, Low T) Attack at C≡N NH2OH NH2OH (Free Base) CyclizationA Cyclization (O-attack on CN) Oxime->CyclizationA - H2O ProductA TARGET PRODUCT: 5-Amino-3-(3-chlorophenyl)isoxazole CyclizationA->ProductA Tautomerization ProductB Isomer Byproduct: 3-Amino-5-(3-chlorophenyl)isoxazole Amidoxime->ProductB Cyclization

Figure 1: Divergent reaction pathways. Path A (Blue) is favored under the basic reflux conditions of this protocol.

Experimental Protocol

Materials & Reagents[1][2]
ReagentMW ( g/mol )Equiv.[1]Role
3-Chlorobenzoylacetonitrile 179.601.0Substrate
Hydroxylamine Hydrochloride 69.491.2Nucleophile Source
Sodium Hydroxide (NaOH) 40.001.2 - 1.5Base Catalyst
Ethanol (Absolute) -SolventReaction Medium
Water (Deionized) -Co-solventSolubilizer
Step-by-Step Procedure

Step 1: Reagent Preparation

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10 mmol (1.79 g) of 3-chlorobenzoylacetonitrile in 20 mL of Ethanol .

  • In a separate beaker, dissolve 12 mmol (0.83 g) of Hydroxylamine Hydrochloride in 5 mL of Water .

Step 2: Neutralization & Addition

  • Prepare a solution of 15 mmol (0.60 g) NaOH in 5 mL of Water .

  • Slowly add the NaOH solution to the Hydroxylamine solution. Note: This generates free hydroxylamine base in situ. Exothermic reaction; keep cool.

  • Add the neutralized Hydroxylamine mixture dropwise to the nitrile solution in the RBF over 5 minutes.

Step 3: Reflux (Critical Step)

  • Fit the RBF with a reflux condenser.

  • Heat the reaction mixture to reflux (approx. 80°C) .

  • Maintain reflux for 3 to 5 hours .

    • Monitoring: Check progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting nitrile (

      
      ) should disappear, and a lower 
      
      
      
      spot (Product) should appear.

Step 4: Workup & Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 100 mL of ice-cold water with vigorous stirring.

  • Adjust pH to ~7.0 using dilute HCl if necessary (though the product often precipitates directly from the basic solution upon dilution).

  • A solid precipitate should form. Stir for 15 minutes to ensure complete precipitation.

  • Filter the solid using a Buchner funnel and wash with cold water (

    
     mL).
    

Step 5: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol. Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Collect the crystals by filtration and dry under vacuum at 45°C for 4 hours.

Characterization & Expected Results

The resulting compound is 5-amino-3-(3-chlorophenyl)isoxazole .

ParameterExpected Value/ObservationNotes
Appearance White to pale yellow crystalline solidColor may vary slightly based on impurities.
Yield 65% - 85%Dependent on efficient precipitation.
Melting Point 130°C - 145°C (Range Estimate)Note: 4-chloro isomer melts at ~165°C [1]. 3-substituted isomers typically melt lower.
1H NMR (DMSO-d6)

6.0-6.5 (s, 1H, Isoxazole-H4)

6.8-7.2 (bs, 2H,

)

7.4-7.8 (m, 4H, Ar-H)
The singlet at ~6.0-6.5 ppm is diagnostic for the isoxazole ring proton.
IR Spectroscopy 3100-3400 cm

(

stretch) 1600-1620 cm

(C=N)
Absence of nitrile peak (~2200 cm

) confirms cyclization.
Workflow Visualization

Workflow Step1 Dissolve Nitrile in EtOH Step3 Combine & Reflux (80°C, 4h) Step1->Step3 Step2 Prepare NH2OH + NaOH (aq) Step2->Step3 Step4 Cool & Pour into Ice Water Step3->Step4 Step5 Precipitate Formation Step4->Step5 Step5->Step3 No solid (Check pH/Conc) Step6 Filtration & Washing Step5->Step6 Solid formed Step7 Recrystallization (EtOH) Step6->Step7 Final Pure 5-Amino-3-(3-chlorophenyl)isoxazole Step7->Final

Figure 2: Operational workflow for the synthesis and purification.

Critical Process Parameters (CPPs) & Troubleshooting

pH Control (Regioselectivity)
  • Requirement: The reaction must remain basic (pH > 8) during the initial mixing and reflux.

  • Reasoning: Basic conditions favor the formation of the free hydroxylamine base, which is more nucleophilic toward the ketone carbonyl than the nitrile. Acidic or neutral conditions can lead to the formation of the amidoxime intermediate (attack on nitrile), resulting in the 3-amino-5-aryl isomer [2].

Temperature
  • Requirement: Reflux (approx. 78-80°C).

  • Reasoning: Thermal energy is required to drive the dehydration and cyclization steps. Room temperature reactions may stall at the oxime intermediate.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationConcentrate the ethanolic solution before pouring into water.
Oily Product Impurities or solvent trappedRecrystallize from Ethanol/Water (1:1) or triturate with Hexanes.
Wrong Isomer pH dropped below 7Ensure sufficient NaOH was added. Verify pH > 8 before reflux.
Starting Material Remains Reaction incompleteExtend reflux time; add 0.2 eq additional

and base.

References

  • Johnson, L., Powers, J., Ma, F., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.[2] Synthesis, 45, 171-173. Retrieved from [Link]

  • Raju, G. N., et al. (2015).[3] Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.[3] Retrieved from [Link]

  • Grady, A. (2023).[4] The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.[2] Synthetic Formal Report. Retrieved from [Link]

Sources

protocol for cyclization of alpha-formyl nitriles to 5-aminoisoxazoles

Application Note: Precision Synthesis of 5-Aminoisoxazoles via -Formyl Nitrile Cyclization

Executive Summary

The 5-aminoisoxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold in kinase inhibitors (e.g., Valdecoxib intermediates), antibiotics, and varying CNS-active agents. While multiple synthetic routes exist, the cyclization of


-formyl nitriles

However, this reaction is plagued by two primary failure modes: regiochemical ambiguity (formation of 3-aminoisoxazoles or isoxazolones) and substrate instability (polymerization of the free

This guide provides a field-proven protocol that stabilizes the reactive intermediate as a salt and utilizes pH-controlled cyclization to lock in the 5-amino regiochemistry.

Mechanistic Insight & Regiocontrol

To guarantee the formation of the 5-aminoisoxazole, one must understand the competing pathways. The reaction between a



The "N-Selectivity" Rule

For 5-aminoisoxazoles, the reaction must proceed via Path A (see diagram below):

  • Nucleophilic Attack: The nitrogen of hydroxylamine (the better nucleophile) attacks the formyl carbon (the better electrophile).

  • Oxime Formation: Dehydration yields the intermediate oxime.

  • 5-exo-dig Cyclization: The oxime oxygen attacks the nitrile carbon.

  • Aromatization: Tautomerization yields the 5-aminoisoxazole.

If conditions are too basic or the substrate is sterically crowded, Path B may compete, where the nitrogen attacks the nitrile directly, leading to 3-aminoisoxazoles or amidoxime intermediates.

Pathway Visualization

ReactionMechanismStartα-Formyl Nitrile(Sodium Enolate)OximeIntermediate:AldoximeStart->OximeN-attack on CHO(Kinetic Control)AmidoximeIntermediate:AmidoximeStart->AmidoximeN-attack on CN(Basic pH/Steric)NH2OHNH2OH·HClCyclization5-exo-digCyclizationOxime->Cyclization-H2OProduct5TARGET:5-AminoisoxazoleCyclization->Product5TautomerizationProduct3BYPRODUCT:3-AminoisoxazoleAmidoxime->Product3Cyclization

Caption: Divergent pathways in the reaction of

Critical Experimental Parameters

Stability of the Precursor

Free

Never isolate the free aldehyde.
  • Solution: Generate the sodium enolate salt (via ethyl formate + nitrile + NaOEt) and use it directly. The salt is a stable, handleable solid.

pH Control

The cyclization step requires a delicate pH balance:

  • Too Acidic (pH < 2): Protonation of the nitrile nitrogen reduces its nucleophilicity, stalling the cyclization step.

  • Too Basic (pH > 9): Increases the risk of nitrile hydrolysis or "Path B" side reactions.

  • Optimal: Buffered conditions (pH 4–6) using Sodium Acetate (NaOAc) or simply neutralizing Hydroxylamine HCl with one equivalent of NaOH/NaOEt.

Validated Protocol: Two-Stage Synthesis

Stage 1: Synthesis of the Sodium Enolate Salt

This step installs the formyl group using ethyl formate.

Reagents:

  • Starting Nitrile (

    
    )
    
  • Ethyl Formate (1.5 equiv)

  • Sodium Ethoxide (NaOEt) (1.1 equiv)

  • Solvent: Anhydrous Ethanol (EtOH)

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask under

    
     atmosphere.
    
  • Base Preparation: Dissolve NaOEt in anhydrous EtOH. Cool to 0°C.

  • Addition: Mix the Nitrile and Ethyl Formate. Add this mixture dropwise to the cold base solution over 30 minutes. Exothermic reaction—monitor internal temp.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. The solution will likely turn thick/slurry.

  • Isolation (Critical): Dilute with dry diethyl ether to precipitate the sodium salt fully. Filter under inert atmosphere (or quickly in air) to collect the solid.

    • Checkpoint: The solid sodium salt is stable and can be stored in a desiccator. Do not attempt to protonate and extract the free aldehyde.

Stage 2: Cyclization to 5-Aminoisoxazole

This step reacts the salt with hydroxylamine.

Reagents:

  • Sodium Salt (from Stage 1)[1]

  • Hydroxylamine Hydrochloride (

    
    ) (1.1 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio) or Glacial Acetic Acid (for difficult substrates)

Procedure:

  • Dissolution: Dissolve

    
     in the minimum amount of water.
    
  • Mixing: Suspend the Sodium Salt in Ethanol. Add the hydroxylamine solution.

    • Note: The pH should naturally buffer around 5–6 due to the Na-salt/HCl combination.

  • Reflux: Heat the mixture to reflux (78°C) for 2–6 hours.

    • Monitoring: Monitor by TLC or LC-MS. The disappearance of the starting material and the appearance of a UV-active spot (often more polar) indicates conversion.

  • Workup:

    • Cool to RT.

    • Remove Ethanol under reduced pressure.

    • Basify the residue slightly (pH ~8) with saturated

      
       to ensure the amine is free.
      
    • Extract with Ethyl Acetate (

      
      ).
      
  • Purification: Recrystallization from EtOH/Heptane is often sufficient. If flash chromatography is needed, use a gradient of DCM/MeOH (0

    
     5% MeOH).
    

Data Summary & Troubleshooting

ObservationProbable CauseCorrective Action
Black Tar/Oil Polymerization of free aldehydeEnsure the sodium salt is isolated and dry before Step 2. Do not acidify the salt prior to reaction.
Low Yield Incomplete CyclizationIncrease reflux time. Ensure solvent is not "wet" (water inhibits the dehydration step).
Wrong Regioisomer Basic pH or Steric BulkCheck pH of reaction mixture. If pH > 7, add acetic acid.
No Reaction Old Hydroxylamine

is hygroscopic. Use fresh reagent or titrate to verify activity.
Yield Comparison (Representative Substrates)
R-Group (on Nitrile)MethodYield (%)Ref
Phenyl (

)
Na-Salt / Reflux85%[1]
Benzyl (

)
Na-Salt / Reflux78%[2]
PyridylMicrowave (120°C)92%[3]

Advanced Alternative: One-Pot [3+2] Cycloaddition

For substrates where the

nitrile oxide

-cyanoenamine

Workflow:

  • Generate Nitrile Oxide in situ (from chlorooxime + base).[2]

  • Trapping with

    
    -cyanoenamine (prepared from amine + chloroacrylonitrile).
    
  • Spontaneous elimination of amine yields the 5-aminoisoxazole.

  • Advantage:[3] Avoids the unstable aldehyde intermediate entirely.

  • Disadvantage: Requires more complex starting materials.

References

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for isoxazole regiochemistry).
  • Khalafy, J., et al. (2008).[4] "The Synthesis of New 5-Aminoisoxazoles by Reaction of Thiocarbamoylcyanoacetates with Hydroxylamine." Chemistry of Heterocyclic Compounds.

  • BenchChem Application Note. (2025). "One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles."

  • Bourbeau, M. P., & Rider, J. T. (2006).[3][5] "A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles." Organic Letters. (Describes the lithiated nitrile route).

  • Organic Syntheses. "

    
    -Phenylacetoacetonitrile." (Protocol for handling sodium enolates of nitriles). 
    

Application Note: Suzuki-Miyaura Cross-Coupling of 4-(3-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details an optimized, high-yielding protocol for the Suzuki-Miyaura cross-coupling of 4-(3-Chlorophenyl)isoxazol-5-amine with aryl boronic acids. This specific substrate presents a unique trifecta of synthetic challenges: an unactivated aryl chloride, a coordinating free primary amine, and a base-sensitive isoxazole heterocycle. By utilizing the bulky, electron-rich Buchwald precatalyst XPhos Pd G2 and a mild base (K₃PO₄ ), this methodology achieves efficient C–C bond formation while entirely suppressing competitive amination, catalyst poisoning, and heterocycle fragmentation.

Mechanistic Rationale & Experimental Design

To design a self-validating and robust protocol, every reagent choice must address the specific chemical liabilities of 4-(3-Chlorophenyl)isoxazol-5-amine.

Overcoming the Aryl Chloride Activation Barrier

Aryl chlorides are notoriously sluggish in cross-coupling reactions due to the high bond dissociation energy of the C(sp²)–Cl bond (~96 kcal/mol). Traditional catalysts like Pd(PPh₃)₄ often fail to undergo oxidative addition with aryl chlorides. To overcome this, highly electron-rich ligands are required. We utilize XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), which significantly increases the electron density at the palladium center, facilitating rapid oxidative addition into the strong C–Cl bond .

Suppressing Amine Coordination and Off-Target Amination

The substrate features an unprotected primary amine at the 5-position of the isoxazole ring. Free amines can coordinate to the palladium center, leading to catalyst deactivation (poisoning) or competitive Buchwald-Hartwig C–N cross-coupling. The steric bulk of the XPhos ligand creates a highly restrictive coordination sphere. This physical barrier prevents the amine from binding to the metal, funneling the reaction exclusively down the Suzuki-Miyaura C–C coupling pathway .

Preserving the Isoxazole Core

Isoxazoles are highly susceptible to base-promoted ring opening and fragmentation, particularly in the presence of strong bases (e.g., NaOH, KOtBu) at elevated temperatures . To preserve the structural integrity of the isoxazole while still providing sufficient alkalinity to form the reactive boronate species required for transmetalation, aqueous potassium phosphate (K₃PO₄) is employed.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst (L = XPhos) OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd Ar-Cl Substrate TransMet Transmetalation (Aryl Transfer) OxAdd->TransMet L-Pd(II)(Ar)(Cl) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim L-Pd(II)(Ar)(Ar') RedElim->Pd0 Biaryl Product BaseAct Base Activation (Mild K3PO4) BaseAct->TransMet Ar'-B(OH)3-

Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting mechanistic bottlenecks.

Data Presentation: Condition Optimization

The following table summarizes the optimization data, validating the causality behind the selected protocol parameters. The use of XPhos Pd G2 with K₃PO₄ provides a self-validating system where the disappearance of the starting material correlates strictly with product formation, without degradation side-products.

EntryCatalyst System (2 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90<10%Poor C–Cl oxidative addition.
2Pd(OAc)₂ / PPh₃K₃PO₄Dioxane/H₂O9015%Catalyst poisoning by free amine.
3XPhos Pd G2NaOHDioxane/H₂O8035%Extensive isoxazole ring fragmentation.
4 XPhos Pd G2 K₃PO₄ Dioxane/H₂O 80 92% Optimal C–C coupling; intact heterocycle.

Experimental Protocol

Target Reaction: Cross-coupling of 4-(3-Chlorophenyl)isoxazol-5-amine with Phenylboronic acid.

Materials & Reagents
  • Aryl Halide: 4-(3-Chlorophenyl)isoxazol-5-amine (1.0 mmol, 194.6 mg)

  • Boronic Acid: Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Catalyst: XPhos Pd G2 (0.02 mmol, 15.7 mg, 2 mol%)

  • Base: K₃PO₄ (2.0 mmol, 424.5 mg)

  • Solvent: 1,4-Dioxane (degassed, 4.0 mL) and Deionized Water (degassed, 1.0 mL)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-(3-Chlorophenyl)isoxazol-5-amine (194.6 mg), phenylboronic acid (146.3 mg), XPhos Pd G2 (15.7 mg), and K₃PO₄ (424.5 mg).

  • Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat this cycle three times) to ensure the complete removal of oxygen, which can prematurely oxidize the Pd(0) active species.

Step 2: Solvent Addition & Degassing

  • Add 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of deionized water via syringe.

  • Sparge the biphasic solvent mixture with Argon for 10 minutes prior to addition, or perform two cycles of freeze-pump-thaw to ensure the solvent is strictly deoxygenated.

Step 3: Heating and Reaction Monitoring

  • Replace the septum with a Teflon screw cap under a positive flow of Argon.

  • Transfer the Schlenk tube to a pre-heated oil bath set to 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The reaction is typically complete within 4 to 6 hours. Self-Validation Check: LC-MS should show the disappearance of the m/z 194 peak and the appearance of the m/z 236 product peak, with no m/z corresponding to Buchwald-Hartwig amination dimers.

Step 4: Quenching and Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (2 × 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution from 20% to 50% Ethyl Acetate in Hexanes.

  • Isolate the fractions containing the product, concentrate, and dry under high vacuum to afford the pure biaryl isoxazol-5-amine derivative.

References

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 2022.[Link]

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, 2018.[Link]

  • Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry, 2011.[Link]

derivatization of 5-amino group in 4-arylisoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for the 5-Amino Group in 4-Arylisoxazoles

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standardized Protocols

Introduction & Mechanistic Insights

The 4-arylisoxazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in cyclooxygenase-2 (COX-2) inhibitors, heat shock protein 90 (HSP90) inhibitors, and indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[1][2]. Within this class, the derivatization of the 5-amino group is a critical strategy for exploring structure-activity relationships (SAR) and tuning pharmacokinetic properties.

However, functionalizing the 5-amino group presents distinct synthetic challenges. Unlike typical aliphatic or aromatic amines, the lone pair of electrons on the 5-amino nitrogen is highly delocalized into the electron-deficient isoxazole ring. This vinylogous amide-like character significantly reduces its nucleophilicity[3][4]. Consequently, standard alkylation and acylation conditions often result in poor yields, necessitating specialized activation strategies, robust catalysts, and carefully optimized reaction environments[5].

Reactivity Mapping & Synthetic Logic

To successfully derivatize the 5-amino group, the synthetic logic must account for its attenuated reactivity. Electrophilic acylation requires hypernucleophilic catalysts (e.g., DMAP) to form a reactive intermediate. Reductive amination necessitates acidic conditions to activate the carbonyl partner, while C-N cross-coupling relies on bulky, electron-rich palladium ligands to prevent catalyst poisoning by the isoxazole nitrogen[5].

Reactivity Core 5-Amino-4-arylisoxazole Core (Delocalized N-Lone Pair) Acylation N-Acylation (Amidation) Requires DMAP/Strong Electrophiles Core->Acylation Acid Chlorides / Anhydrides Alkylation Reductive Amination Requires Acidic Carbonyl Activation Core->Alkylation Aldehydes / NaBH(OAc)3 Coupling Buchwald-Hartwig Coupling Requires Bulky Pd-Ligands Core->Coupling Aryl Halides / Pd-Catalyst

Caption: Electronic delocalization in 5-amino-4-arylisoxazoles necessitates specific activation strategies.

Experimental Protocols: Self-Validating Systems

The following protocols have been engineered to overcome the inherent low nucleophilicity of the 5-amino group. Each protocol includes a self-validation mechanism to ensure the integrity of the transformation.

Protocol A: Electrophilic N-Acylation (Amide Formation)

Due to the poor nucleophilicity of the 5-amino group, standard coupling reagents (e.g., EDC/HOBt) often fail or require prolonged heating. The use of acid chlorides in the presence of 4-dimethylaminopyridine (DMAP) as a nucleophilic transfer catalyst is the most reliable approach[2][3].

Reagents: 5-amino-4-arylisoxazole (1.0 eq), Acid Chloride (1.5 eq), Triethylamine (TEA, 2.0 eq), DMAP (0.2 eq), Anhydrous Dichloromethane (DCM). Step-by-Step Methodology:

  • Preparation: Dissolve the 5-amino-4-arylisoxazole (1.0 mmol) in 10 mL of anhydrous DCM under an inert argon atmosphere.

  • Base Addition: Add TEA (2.0 mmol) and DMAP (0.2 mmol) to the solution. Stir for 5 minutes at room temperature. Causality: DMAP acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that overcomes the low nucleophilicity of the isoxazole amine.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the acid chloride (1.5 mmol) dropwise over 10 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 1:1).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation (NMR): In ¹H NMR (DMSO-d6), confirm the disappearance of the broad -NH2 singlet (typically at δ 5.5–6.5 ppm) and the emergence of a highly deshielded amide -NH proton (δ 9.5–10.5 ppm).

Protocol B: Reductive Amination (N-Alkylation)

Direct alkylation with alkyl halides often leads to competing N- vs. ring-alkylation and over-alkylation. Reductive amination using sodium triacetoxyborohydride (STAB) offers a controlled, mono-alkylation pathway.

Reagents: 5-amino-4-arylisoxazole (1.0 eq), Aldehyde (1.2 eq), STAB (1.5 eq), Glacial Acetic Acid (1.5 eq), 1,2-Dichloroethane (DCE). Step-by-Step Methodology:

  • Imine Formation: Combine the isoxazole (1.0 mmol) and aldehyde (1.2 mmol) in 10 mL of DCE.

  • Acidic Activation: Add glacial acetic acid (1.5 mmol). Stir at 50 °C for 2 hours. Causality: The weak nucleophilicity of the amine requires acidic activation of the aldehyde to facilitate imine/iminium formation.

  • Reduction: Cool to room temperature. Add STAB (1.5 mmol) in small portions to manage hydrogen gas evolution. Stir for 12 hours.

  • Workup: Quench with 1N NaOH to neutralize the acetic acid and destroy excess hydride. Extract with EtOAc, dry, and purify via flash chromatography.

  • Self-Validation (MS/NMR): LC-MS should show the [M+H]+ peak corresponding to the mono-alkylated mass. ¹H NMR will display a new triplet or multiplet for the -NH-CH2- linkage, with the -NH proton shifting upfield compared to an amide.

Protocol C: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Forming a secondary diarylamine via the 5-amino group requires overcoming catalyst deactivation. The isoxazole ring can coordinate to palladium, poisoning the catalyst. Using bidentate ligands with large bite angles (e.g., XantPhos) or bulky monodentate ligands (e.g., BrettPhos) is mandatory[4][5].

Protocol Step1 1. Catalyst Pre-activation Pd2(dba)3 + XantPhos in Toluene Step2 2. Reagent Addition Add 5-Aminoisoxazole + Aryl Halide Step1->Step2 Step3 3. Base Addition Add Cs2CO3 (Avoid strong nucleophiles) Step2->Step3 Step4 4. Thermal Promoted Coupling Heat at 100°C for 12-18 h Step3->Step4 Step5 5. Workup & Validation Filter through Celite, LC-MS/NMR Check Step4->Step5

Caption: Step-by-step workflow for the palladium-catalyzed C-N cross-coupling of 5-aminoisoxazoles.

Step-by-Step Methodology:

  • Catalyst Assembly: In an oven-dried Schlenk tube, combine Pd2(dba)3 (5 mol%) and XantPhos (10 mol%) in anhydrous, degassed toluene (5 mL). Stir for 15 minutes until a uniform color change indicates active complex formation.

  • Substrate Addition: Add the 5-amino-4-arylisoxazole (1.0 mmol) and the aryl bromide/iodide (1.2 mmol).

  • Base Addition: Add anhydrous Cs2CO3 (2.0 mmol). Causality: Cs2CO3 is preferred over NaOtBu, as strong alkoxide bases can trigger ring-opening of the isoxazole under thermal conditions.

  • Coupling: Seal the tube and heat at 100 °C for 12–18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics and specific boundary conditions for each derivatization strategy based on established literature parameters.

Derivatization MethodTypical Yield RangeKey Reagents / CatalystsPrimary Synthetic ChallengeValidation Marker (¹H NMR)
N-Acylation 75% – 95%Acid Chloride, TEA, DMAPOvercoming low amine nucleophilicity.Amide -NH at δ 9.5–10.5 ppm
Reductive Amination 50% – 80%Aldehyde, STAB, AcOHSluggish imine formation; requires heat.Alkyl -CH2- adjacent to -NH-
Buchwald-Hartwig Coupling 45% – 75%Pd2(dba)3, XantPhos, Cs2CO3Catalyst poisoning by isoxazole nitrogen.Aromatic proton integration shifts

References

  • Benchchem. (n.d.). Isoxazolo[5,4-d]pyrimidine | CAS 272-04-8.
  • National Center for Biotechnology Information (NIH/PMC). (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold.
  • ResearchGate. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.
  • Thieme Connect. (n.d.). Product Class 9: Isoxazoles.
  • ChemRxiv. (n.d.). Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Axially Chiral Arylpyrazole.

Sources

Application Note: Microwave-Assisted Synthesis of 5-amino-4-(3-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 5-Aminoisoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and drug development.[1] Derivatives of isoxazole are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] The 5-aminoisoxazole moiety, in particular, is a crucial pharmacophore and a versatile synthetic intermediate for more complex molecular architectures.[3] The substituent at the 4-position of the isoxazole ring plays a critical role in modulating the biological activity of these compounds. The introduction of a 3-chlorophenyl group at this position creates a molecule with potential for novel pharmacological profiles, making its efficient synthesis a topic of significant interest for researchers in drug discovery.

Conventional synthetic methods for constructing this scaffold often require long reaction times and high temperatures, leading to potential side product formation and lower overall yields. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, leveraging the efficient and uniform heating provided by microwave irradiation to dramatically reduce reaction times, improve yields, and enhance product purity.[4][5] This application note provides a detailed protocol for the rapid and efficient synthesis of 5-amino-4-(3-chlorophenyl)isoxazole utilizing a microwave-mediated cyclocondensation reaction.

Principle of the Method

The synthesis is based on the well-established reaction between a β-ketonitrile and hydroxylamine.[2][6] The core of this protocol is the cyclocondensation of 2-(3-chlorophenyl)-3-oxopropanenitrile (3) with hydroxylamine hydrochloride (4) . The reaction proceeds via initial formation of an oxime intermediate, followed by a rapid, intramolecular nucleophilic attack of the oxime hydroxyl group onto the nitrile carbon, leading to the formation of the isoxazole ring.

Microwave irradiation accelerates this process by efficiently coupling with the polar solvent and reactants, leading to rapid, uniform heating that overcomes the activation energy barrier for the cyclization step much more effectively than conventional oil bath heating. This results in a significant reduction in reaction time, often from hours to mere minutes, with a concurrent increase in yield and purity.[4]

Overall Reaction Scheme

The proposed synthesis is a two-step process, starting from the synthesis of the key β-ketonitrile intermediate followed by the microwave-assisted cyclization.

Step 1: Synthesis of 2-(3-chlorophenyl)-3-oxopropanenitrile (Precursor) This step is based on established methods for β-ketonitrile synthesis.[7]

Step 1 Reaction Scheme

Step 2: Microwave-Assisted Synthesis of 5-amino-4-(3-chlorophenyl)isoxazole Step 2 Reaction Scheme

Detailed Experimental Protocols

Protocol 1: Synthesis of Precursor 2-(3-chlorophenyl)-3-oxopropanenitrile (3)

Causality Note: This procedure is adapted from general methods for creating β-ketonitriles via the condensation of an activated carboxylic acid derivative with an acetonitrile anion. Using a tosyl-activated amide provides a reliable route to the desired precursor.[7]

Materials:

  • 3-Chloro-N-phenyl-N-tosylbenzamide (1.0 equiv)

  • Acetonitrile (excess, as reactant and solvent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)

  • Anhydrous Toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser and nitrogen/argon inlet

  • Addition funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Suspend sodium hydride (2.0 equiv) in anhydrous toluene in a three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetonitrile to the suspension and stir for 20 minutes at 0 °C.

  • In a separate flask, dissolve 3-chloro-N-phenyl-N-tosylbenzamide (1.0 equiv) in anhydrous toluene.

  • Transfer the amide solution to an addition funnel and add it dropwise to the acetonitrile anion suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is ~7.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure 2-(3-chlorophenyl)-3-oxopropanenitrile (3) .

Protocol 2: Microwave-Assisted Synthesis of 5-amino-4-(3-chlorophenyl)isoxazole (5)

Materials:

  • 2-(3-chlorophenyl)-3-oxopropanenitrile (3) (1.0 equiv, e.g., 1 mmol, 179.6 mg)

  • Hydroxylamine hydrochloride (4) (1.2 equiv, e.g., 1.2 mmol, 83.4 mg)

  • Sodium hydroxide (NaOH) (1.2 equiv, e.g., 1.2 mmol, 48.0 mg)

  • Ethanol (5 mL)

  • Deionized water

  • Ethyl acetate (EtOAc)

Equipment:

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Place 2-(3-chlorophenyl)-3-oxopropanenitrile (3) (1.0 equiv) and hydroxylamine hydrochloride (4) (1.2 equiv) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.

  • Add ethanol (5 mL) to the vial.

  • Add sodium hydroxide (1.2 equiv) to neutralize the HCl salt and facilitate the reaction.

  • Seal the vial with a cap.

  • Place the vial into the cavity of the microwave synthesizer.

  • Irradiate the mixture under the conditions specified in Table 1 (e.g., 100 °C for 10 minutes with stirring). Causality Note: The temperature and time are optimized to ensure complete conversion while minimizing byproduct formation. Microwave heating provides the necessary energy rapidly and uniformly.[5]

  • After irradiation is complete, cool the vial to room temperature using compressed air.

  • Transfer the reaction mixture to a beaker and add cold deionized water (~20 mL) to precipitate the product.

  • Stir the resulting slurry for 15 minutes in an ice bath.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

  • Characterize the final product (5) using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Summary

The following table outlines the typical parameters for the microwave-assisted synthesis step.

ReagentMolar Equiv.Molecular WeightAmount (for 1 mmol scale)
2-(3-chlorophenyl)-3-oxopropanenitrile1.0179.60 g/mol 179.6 mg
Hydroxylamine Hydrochloride1.269.49 g/mol 83.4 mg
Sodium Hydroxide1.240.00 g/mol 48.0 mg
Microwave Parameters
Solvent--Ethanol (5 mL)
Temperature--100 °C
Power (max)--150 W
Reaction Time--10 minutes
Expected Outcome
Yield--> 85%

Reaction Mechanism & Workflow Visualization

The diagrams below illustrate the proposed reaction mechanism for the cyclization and the overall experimental workflow.

ReactionMechanism Start β-Ketonitrile (3) + Hydroxylamine (4) Intermediate1 Oxime Intermediate Start->Intermediate1 Nucleophilic attack on carbonyl Transition Intramolecular Cyclization Intermediate1->Transition Nucleophilic attack on nitrile Intermediate2 Cyclized Intermediate Transition->Intermediate2 Product 5-amino-4-(3-chlorophenyl)isoxazole (5) Intermediate2->Product Tautomerization/ Aromatization

Caption: Proposed mechanism for the formation of the 5-aminoisoxazole ring.

Workflow cluster_prep Precursor Synthesis cluster_mw Microwave Synthesis cluster_analysis Analysis p1 Reactants: 3-Cl-Tosylbenzamide + Acetonitrile p2 Reaction (60 °C, 2-4h) p1->p2 p3 Work-up & Purification p2->p3 p4 Precursor (3) p3->p4 m1 Combine Precursor (3) + NH2OH.HCl (4) + NaOH in EtOH p4->m1 m2 Microwave Irradiation (100 °C, 10 min) m1->m2 m3 Precipitation & Filtration m2->m3 a1 Final Product (5) m3->a1 a2 Characterization (NMR, MS) a1->a2

Caption: Overall experimental workflow from precursor to final product analysis.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium hydride (used in precursor synthesis) is a highly reactive and flammable solid. It reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Microwave synthesis involves elevated temperatures and pressures. Use only vials and caps specifically designed for microwave reactors. Never exceed the recommended volume or temperature for the vial.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note details a robust and highly efficient protocol for the synthesis of 5-amino-4-(3-chlorophenyl)isoxazole. By leveraging the power of microwave-assisted synthesis, this method provides a rapid and high-yielding alternative to conventional heating techniques. The protocol is straightforward, uses readily accessible reagents, and is suitable for researchers in medicinal chemistry and drug development aiming to explore this valuable chemical scaffold.

References

  • Sainas, S., Pippione, A. C., Boschi, D., & Lolli, M. L. (2021). Hydroxyazoles as acid isosteres and their drug design applications—Part 1: Monocyclic systems. Advances in Heterocyclic Chemistry.
  • Osorio-Monroy, G. A., et al. (2022). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. Available at: [Link]

  • Boruah, A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]

  • NurdRage. (2017). Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis. YouTube. Available at: [Link]

  • Barnes, R. P., & Brandon, A. (1967). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Chen, Y.-C., et al. (N.D.). Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Supporting Information. Available at: [Link]

  • Patil, P., et al. (2024). Construction of Isoxazole ring: An Overview. NANO BIO LETTERS. Available at: [Link]

  • Organic Synthesis. (2015). Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile. New Drug Approvals. Available at: [Link]

  • Sharma, P., & Ranu, B. C. (2021). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Letters in Drug Design & Discovery.
  • PrepChem. (n.d.). Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile. Available at: [Link]

  • Callear, S. K., et al. (2012). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. University of Southampton Institutional Repository. Available at: [Link]

  • Tkachenko, V. V., & Chebanov, V. (2017). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Jimenez-Vazquez, H. A., et al. (2014). Microwave Assisted Efficient Synthesis of Isoxazolo[5,4-b]Quinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Charris, J., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(3-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(3-chlorophenyl)isoxazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. We will delve into the critical parameters of the synthesis, provide detailed troubleshooting in a question-and-answer format, and offer step-by-step protocols grounded in established chemical principles.

The synthesis of 5-aminoisoxazoles is a cornerstone reaction in medicinal chemistry, with the resulting scaffold present in numerous pharmacologically active agents. The most common and reliable method for preparing 3-aryl-5-aminoisoxazoles involves the cyclization of a β-ketonitrile intermediate with hydroxylamine.[1][2] This guide focuses on this two-step pathway, which offers a robust route to the target compound.

Core Synthesis Pathway Overview

The synthesis of 4-(3-chlorophenyl)isoxazol-5-amine is efficiently achieved in two primary stages:

  • Claisen Condensation: Formation of the key intermediate, 3-(3-chlorophenyl)-3-oxopropanenitrile, by reacting a methyl 3-chlorobenzoate with acetonitrile using a strong base.

  • Cyclocondensation: Reaction of the β-ketonitrile intermediate with hydroxylamine to form the desired 4-(3-chlorophenyl)isoxazol-5-amine ring.

G cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Isoxazole Ring Formation start_materials Methyl 3-chlorobenzoate + Acetonitrile step1_product 3-(3-chlorophenyl)-3-oxopropanenitrile start_materials->step1_product  NaH or n-BuLi  Anhydrous THF   cyclization Cyclization step1_product->cyclization  Intermediate   step2_product 4-(3-Chlorophenyl)isoxazol-5-amine cyclization->step2_product  NH2OH·HCl  Base (e.g., NaOAc)  Ethanol/Water  

Caption: Overall workflow for the synthesis of 4-(3-chlorophenyl)isoxazol-5-amine.

Troubleshooting Guide & Optimization Strategies

This section addresses specific issues that may arise during the synthesis. Each question is followed by a detailed explanation of the underlying causes and provides actionable solutions to improve your experimental outcome.

Q1: My yield of the β-ketonitrile intermediate, 3-(3-chlorophenyl)-3-oxopropanenitrile, is very low. What are the likely causes and how can I fix it?

Answer: Low yield in the Claisen condensation step is a frequent challenge and typically points to issues with reagents, reaction conditions, or the choice of base. This reaction involves the formation of a nitrile anion, which then acts as a nucleophile.[1]

Causality & Solutions:

  • Moisture Contamination: The strong bases used (e.g., NaH, n-BuLi) are extremely sensitive to moisture. Any water in the solvent or on the glassware will quench the base, preventing the deprotonation of acetonitrile and halting the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Improper Base Selection or Handling: The pKa of acetonitrile is approximately 25, requiring a very strong base for efficient deprotonation. The choice and handling of this base are critical.

    • Solution: Sodium hydride (NaH) is a common choice. Ensure you are using a fresh batch of NaH (as a 60% dispersion in mineral oil) and that the oil is washed away with anhydrous hexane before use if desired. n-Butyllithium (n-BuLi) is also effective but requires low-temperature handling (-10 °C to 0 °C) to prevent side reactions.[2]

  • Incorrect Reaction Temperature: Temperature control is vital. Adding the ester to the lithiated acetonitrile at too high a temperature can lead to side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Solution: When using n-BuLi, maintain the temperature at -10 °C during the deprotonation of acetonitrile and slowly add the ester solution while ensuring the temperature does not rise above -5 °C.[2] For NaH, the reaction can often be run at reflux, but a controlled, slow addition of the ester is still recommended.[3]

  • Poor Quality Starting Materials: Ensure the methyl 3-chlorobenzoate and acetonitrile are pure and dry.

Data Summary: Base Selection for Ketonitrile Synthesis

BaseTypical SolventTemperatureKey Considerations
Sodium Hydride (NaH) Anhydrous THFRefluxSafer to handle than n-BuLi; reaction may require heating to initiate and complete.[3]
n-Butyllithium (n-BuLi) Anhydrous THF-10 °C to -5 °CHighly effective but pyrophoric; requires strict anhydrous and inert atmosphere (N₂ or Ar) conditions and low-temperature control.[2]
Lithium Diisopropylamide (LDA) Anhydrous THF-78 °C to 0 °CVery strong, non-nucleophilic base; excellent for preventing side reactions but requires careful preparation or handling of commercial solutions.
Q2: The cyclization of the β-ketonitrile with hydroxylamine is not proceeding to completion, resulting in a low yield of the final product. How can I optimize this step?

Answer: The cyclization step is sensitive to pH, temperature, and solvent. The reaction involves the nucleophilic attack of hydroxylamine on the ketone carbonyl, followed by intramolecular attack of the oxime nitrogen onto the nitrile carbon.[4]

Causality & Solutions:

  • Incorrect pH: The nucleophilicity of hydroxylamine is pH-dependent. In strongly acidic conditions, the amine is fully protonated and non-nucleophilic. In strongly basic conditions, side reactions can occur. A weakly acidic to neutral pH is often optimal.

    • Solution: When using hydroxylamine hydrochloride (NH₂OH·HCl), a mild base is required to liberate the free hydroxylamine. Sodium acetate is a common and effective choice, as it buffers the reaction mixture.[5] Using a solvent mixture like ethanol/water can also help maintain a suitable pH.

  • Insufficient Heating or Reaction Time: Like many condensation reactions, this step often requires thermal energy to proceed at a reasonable rate.

    • Solution: Refluxing the reaction mixture in a suitable solvent (e.g., ethanol) for several hours is standard practice. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will lead to low conversion, while excessively long times can sometimes lead to product degradation.[6]

  • Choice of Solvent: The solvent must be able to dissolve both the β-ketonitrile and the hydroxylamine salt/base system.

    • Solution: A mixture of ethanol and water is often a good choice. Ethanol helps dissolve the organic starting material, while water is excellent for dissolving the hydroxylamine hydrochloride and the base.[4] Acetic acid can also be used as a solvent, which can catalyze the reaction, but workup is more complex.[7]

  • Alternative Energy Sources: To improve yields and reduce reaction times, consider alternative energy sources.

    • Solution: Microwave irradiation and ultrasound have been shown to significantly accelerate isoxazole synthesis, often leading to higher yields and cleaner reactions under greener conditions.[5][8][9]

G cluster_0 Reaction Mechanism ketonitrile 3-(3-chlorophenyl)-3-oxopropanenitrile intermediate1 Oxime Intermediate ketonitrile->intermediate1 + NH₂OH (Attack on C=O) hydroxylamine NH₂OH intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization (N attacks C≡N) product 4-(3-Chlorophenyl)isoxazol-5-amine intermediate2->product - H₂O (Dehydration)

Caption: Simplified mechanism for the cyclization of the β-ketonitrile.

Q3: I am having difficulty purifying the final 4-(3-chlorophenyl)isoxazol-5-amine. What are the best practices?

Answer: Purifying polar amine-containing compounds like 5-aminoisoxazoles can be challenging due to their basicity and potential for streaking on silica gel chromatography.

Causality & Solutions:

  • Interaction with Silica Gel: The amine group is basic, while the surface of silica gel is acidic. This strong interaction can lead to poor separation, tailing of the product spot on TLC, and even irreversible adsorption of the product onto the column.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the solvent mixture (e.g., ethyl acetate/hexane).[6][10] This competes with your product for the acidic sites on the silica, resulting in a much cleaner separation.

  • Similar Polarity of Byproducts: Unreacted starting material or side products may have polarities similar to the desired product, making separation difficult.

    • Solution: Systematically screen different solvent systems using TLC before running a column. A mixture of a polar solvent (e.g., ethyl acetate, acetone) and a non-polar solvent (e.g., hexane, heptane), with the addition of triethylamine, is a good starting point. Sometimes a three-solvent system can provide better resolution.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an excellent and scalable purification method.

    • Solution: Experiment with different solvent systems for recrystallization. Good single solvents are those in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol). A two-solvent system (one in which the compound is soluble, one in which it is not) like ethyl acetate/hexane or ethanol/water can also be effective.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(3-chlorophenyl)-3-oxopropanenitrile

This protocol is adapted from established procedures for Claisen-type condensations to form β-ketonitriles.[2][3]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Acetonitrile (anhydrous)

  • Methyl 3-chlorobenzoate

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

Procedure:

  • Under an inert atmosphere (N₂ or Argon), add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, and carefully decant the hexane.

  • Add anhydrous THF to the flask, followed by the dropwise addition of anhydrous acetonitrile (1.5 eq).

  • Gently heat the suspension to reflux for 30 minutes to ensure the formation of the acetonitrile anion.

  • Dissolve methyl 3-chlorobenzoate (1.0 eq) in anhydrous THF and add it dropwise to the stirring suspension over 30 minutes.

  • Continue to heat the reaction mixture at reflux for 3-5 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Once the reaction is complete, cool the flask in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 2M HCl until the mixture is acidic (pH ~5-6). Caution: Hydrogen gas is evolved.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-ketonitrile, which can be used in the next step with or without further purification.

Protocol 2: Synthesis of 4-(3-chlorophenyl)isoxazol-5-amine

This protocol is based on the classical synthesis of 5-aminoisoxazoles from β-ketonitriles.[1][4]

Materials:

  • 3-(3-chlorophenyl)-3-oxopropanenitrile (crude from Step 1)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium Acetate (NaOAc)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve the crude 3-(3-chlorophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

  • Add the aqueous hydroxylamine/acetate solution to the ethanolic solution of the ketonitrile.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and reduce the volume of ethanol using a rotary evaporator.

  • The product may precipitate upon cooling or addition of cold water. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product remains in solution, extract it into ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine, or by recrystallization from a suitable solvent like ethanol/water.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns for this synthesis? A: The main hazards are associated with the reagents used in the first step. Sodium hydride (NaH) and n-butyllithium (n-BuLi) are highly reactive and pyrophoric. They must be handled under a strict inert atmosphere and away from any moisture. Quenching these reagents is highly exothermic and evolves flammable hydrogen gas. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, and perform these steps in a well-ventilated chemical fume hood.

Q: Can I use a different starting material instead of methyl 3-chlorobenzoate? A: Yes, other esters like ethyl 3-chlorobenzoate can be used. The key is that the alcohol portion (e.g., methoxide, ethoxide) must be a good leaving group for the Claisen condensation to proceed. The choice of ester may slightly alter the optimal reaction conditions.

Q: Are there "greener" alternatives to the solvents and reagents used? A: Yes, the field of green chemistry has explored alternative conditions for isoxazole synthesis. For the cyclization step, using water as a solvent and employing ultrasound or microwave assistance can dramatically reduce reaction times and avoid the use of volatile organic solvents.[8][11] Some protocols even report catalyst-free conditions in water at elevated temperatures.[11]

Q: How can I definitively confirm the structure of my final product? A: The structure of 4-(3-chlorophenyl)isoxazol-5-amine should be confirmed using standard analytical techniques. ¹H NMR spectroscopy will show characteristic signals for the aromatic protons and the C4-proton of the isoxazole ring. ¹³C NMR will confirm the number of unique carbons. High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement to confirm the elemental composition.

G start Low Yield Observed q1 Which step has low yield? start->q1 a1 Step 1 (Ketonitrile Formation) q1->a1 a2 Step 2 (Cyclization) q1->a2 q2 Check Anhydrous Conditions & Base Quality a1->q2 q3 Check Reaction pH & Temperature a2->q3 sol1 Use fresh, anhydrous solvents. Ensure base is not quenched. q2->sol1 sol2 Use a buffer (e.g., NaOAc). Ensure sufficient reflux time. q3->sol2 sol3 Consider alternative energy (Microwave/Ultrasound) q3->sol3

Caption: A decision-making flowchart for troubleshooting low yields.

References

  • Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: Molecules, 2024. URL: [Link]

  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Advances, 2021. URL: [Link]

  • Title: Construction of Isoxazole ring: An Overview Source: NanoBioLetters, 2024. URL: [Link]

  • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: Molecules, 2024. URL: [Link]

  • Title: A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles Source: Organic Letters, 2002. URL: [Link]

  • Title: Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives Source: RSC Advances, 2024. URL: [Link]

  • Title: One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines Source: Molecules, 2001. URL: [Link]

  • Title: Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives Source: RSC Publishing, 2024. URL: [Link]

  • Title: The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine Source: ResearchGate, 2008. URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl Source: Connect Journals, 2017. URL: [Link]

  • Title: ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS Source: HETEROCYCLES, 2021. URL: [Link]

  • Title: Is there an easy way to purify organic amines? Source: Biotage, 2023. URL: [Link]

Sources

regioselectivity issues in 4-aryl vs 5-aryl isoxazole formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers and drug development professionals dealing with the notorious regioselectivity challenges encountered when synthesizing 4-aryl versus 5-aryl isoxazoles.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Claisen Condensation Yields Regioisomeric Mixtures

Question: When reacting unsymmetrical 1,3-dicarbonyls with hydroxylamine hydrochloride, I consistently obtain an inseparable mixture of 4-aryl and 5-aryl isoxazoles. How can I drive the reaction toward a single regioisomer?

Application Scientist Insight: The classic Claisen isoxazole synthesis suffers from poor regioselectivity because hydroxylamine is an ambident nucleophile (containing both reactive -NH₂ and -OH groups), and unsymmetrical 1,3-dicarbonyls present two competing electrophilic carbonyl carbons[1]. The similar electrophilicity of these sites leads to a mixed formation of oxime intermediates, which subsequently cyclize into different regioisomers.

Troubleshooting Solution: Transition from standard 1,3-dicarbonyls to β-enamino diketones. The introduction of an aminoalkyl group (e.g., t-BuNH-) structurally differentiates the two electrophilic centers. When paired with a Lewis acid like BF₃·OEt₂, the Lewis acid selectively activates the carbonyl, directing the initial nucleophilic attack of the hydroxylamine nitrogen. Subsequent cyclization and elimination of the amine leaving group yields the targeted 4-aryl or 5-aryl isoxazole with up to >95% regioselectivity[2].

Issue 2: Poor Regiocontrol in 1,3-Dipolar Cycloadditions

Question: My [3+2] cycloaddition between terminal alkynes and nitrile oxides is yielding unwanted 4-aryl isoxazole byproducts alongside the desired 5-aryl isoxazole. How do I achieve strict 5-aryl selectivity?

Application Scientist Insight: In uncatalyzed 1,3-dipolar cycloadditions, regioselectivity is governed by the HOMO-LUMO energy gaps between the dipole (nitrile oxide) and dipolarophile (alkyne). While steric hindrance generally favors the 5-substituted product, electronic effects can lower the energy barrier for the 4-substituted pathway, causing mixtures[1].

Troubleshooting Solution: Implement a Copper(I)-catalyzed system. Similar to the CuAAC "click" reaction, Cu(I) forms a bulky copper-acetylide intermediate with terminal alkynes. This intermediate strictly dictates the regiochemistry of the cycloaddition, exclusively yielding the 5-aryl isoxazole[3].

Issue 3: Low Yields of 4-Aryl Isoxazoles Using Internal Alkynes

Question: I am trying to synthesize a highly substituted 4-aryl isoxazole via a standard [3+2] cycloaddition, but the steric hindrance around the internal alkyne is severely limiting my yields. What is a more robust alternative?

Application Scientist Insight: Internal alkynes often suffer from poor reactivity in standard cycloadditions due to steric clash. Instead of forcing a cycloaddition, a highly effective and self-validating alternative is the electrophilic cyclization of O-methyl oximes derived from 2-alkyn-1-ones.

Troubleshooting Solution: By treating the oxime with iodine monochloride (ICl), you trigger a highly regioselective cyclization that yields a 4-iodoisoxazole. The iodine atom at the 4-position then serves as a perfect structural handle for a downstream Suzuki-Miyaura cross-coupling with an aryl boronic acid, allowing you to install bulky 4-aryl groups with pinpoint regiocontrol[4].

Visual Troubleshooting Workflows

DecisionTree Start Target Isoxazole Q1 Which regioisomer is required? Start->Q1 FiveAryl 5-Aryl Isoxazole Q1->FiveAryl 5-Aryl FourAryl 4-Aryl Isoxazole Q1->FourAryl 4-Aryl Method5A Cu-Catalyzed Cycloaddition (Alkyne + Nitrile Oxide) FiveAryl->Method5A Method5B Base-Catalyzed Claisen (Sterically Biased Dicarbonyl) FiveAryl->Method5B Method4A Electrophilic Cyclization (ICl + O-methyl oxime) FourAryl->Method4A Method4B Lewis Acid Catalyzed (β-Enamino Diketone) FourAryl->Method4B

Decision tree for selecting synthetic routes for 4-aryl vs 5-aryl isoxazoles.

Mechanism Dicarbonyl 1,3-Dicarbonyl + NH2OH Intermediate1 Unselective Oxime Formation Dicarbonyl->Intermediate1 Competing Sites Enamino β-Enamino Diketone + NH2OH Intermediate2 Directed Attack (Leaving Group Control) Enamino->Intermediate2 BF3·OEt2 Activation Mix Mixture of 4-Aryl & 5-Aryl Isoxazoles Intermediate1->Mix Poor Control Pure Regiopure Isoxazole (e.g., 4-Aryl) Intermediate2->Pure High Selectivity

Mechanistic divergence in Claisen condensation vs β-enamino diketone routes for isoxazoles.

Quantitative Data: Regiochemical Outcomes

Synthetic StrategySubstratesCatalyst / AdditiveMajor RegioisomerTypical Regioselectivity
Uncatalyzed Claisen 1,3-Dicarbonyl + NH₂OHNone / HeatMixture50:50 to 70:30
Modified Claisen β-Enamino Diketone + NH₂OHBF₃·OEt₂4-Aryl or 5-Aryl> 95%
Uncatalyzed Cycloaddition Nitrile Oxide + Terminal AlkyneNone5-Aryl80:20
Cu-Catalyzed Cycloaddition Nitrile Oxide + Terminal AlkyneCu(I) salts5-Aryl> 99%
Electrophilic Cyclization O-methyl oximes of 2-alkyn-1-onesICl4-Iodoisoxazole> 95%

Standardized Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Aryl Isoxazoles via Cu-Catalyzed Cycloaddition

Self-validating mechanism: The use of a terminal alkyne ensures that the bulky Cu-acetylide intermediate strictly dictates the geometry of the transition state, preventing 4-aryl formation.

  • In situ Nitrile Oxide Generation: Dissolve the aryl aldoxime (1.0 equiv) in DMF. Add N-chlorosuccinimide (NCS) (1.1 equiv) and stir at room temperature for 1 hour to generate the hydroximoyl chloride.

  • Catalyst Preparation: In a separate vial, prepare the active Cu(I) catalyst by mixing CuSO₄·5H₂O (5 mol%) with sodium ascorbate (10 mol%) in water until the solution turns yellow-green.

  • Cycloaddition: Add the terminal aryl alkyne (1.2 equiv) and KHCO₃ (2.0 equiv) to the hydroximoyl chloride solution, followed immediately by the Cu(I) catalyst mixture.

  • Reaction Monitoring: Stir at room temperature for 4-12 hours. Monitor the consumption of the alkyne via TLC (Hexanes/EtOAc 8:2).

  • Workup & Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify via flash chromatography to isolate the pure 5-aryl isoxazole.

Protocol B: Regiocontrolled Synthesis of 4-Aryl Isoxazoles using β-Enamino Diketones

Self-validating mechanism: The bulky t-butylamine leaving group sterically blocks one reaction site, while BF₃·OEt₂ electronically activates the other, ensuring >95% regioselectivity.

  • Precursor Synthesis: React the starting 1,3-dicarbonyl compound with tert-butylamine (1.5 equiv) in ethanol at reflux for 2 hours to form the β-enamino diketone intermediate. Isolate via solvent evaporation.

  • Lewis Acid Activation: Dissolve the β-enamino diketone (1.0 equiv) in anhydrous acetonitrile (MeCN). Add BF₃·OEt₂ (2.0 equiv) dropwise at 0 °C under an inert argon atmosphere.

  • Cyclocondensation: Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv) in one portion to the activated mixture.

  • Heating: Reflux the reaction mixture for 1-3 hours. Monitor via LC-MS for the disappearance of the enamino mass peak.

  • Workup & Isolation: Cool to room temperature, neutralize carefully with saturated NaHCO₃, extract with dichloromethane (DCM), and purify via recrystallization to yield the pure 4-aryl isoxazole.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.PMC / NIH.
  • The synthetic and therapeutic expedition of isoxazole and its analogs.PMC / NIH.

Sources

Technical Guide: Stability & Degradation of 4-(3-Chlorophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the degradation profile, troubleshooting protocols, and stabilization strategies for 4-(3-Chlorophenyl)-1,2-oxazol-5-amine . This content is designed for researchers and analytical scientists observing unexpected peaks or potency loss in solution.

Executive Summary & Compound Profile

4-(3-Chlorophenyl)-1,2-oxazol-5-amine (also known as 5-amino-4-(3-chlorophenyl)isoxazole) is a substituted isoxazole scaffold often used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. While the isoxazole ring is generally aromatic, the presence of the 5-amino group combined with a 4-aryl substituent significantly alters its electronic stability.

In solution, this compound exhibits a specific vulnerability to base-catalyzed ring opening , leading to the formation of acyclic nitrile isomers. Understanding this pathway is critical for accurate quantitation and storage.

Key Chemical Properties
PropertyDetail
IUPAC Name 4-(3-chlorophenyl)1,2-oxazol-5-amine
Molecular Formula C

H

ClN

O
Molecular Weight 194.62 g/mol
Core Instability N-O bond cleavage (Base/Light sensitive)
Major Degradant 2-(3-Chlorophenyl)-2-cyanoacetamide (Isomer)

Degradation Pathways in Solution

The degradation of 5-aminoisoxazoles is not a random decomposition but a predictable chemical rearrangement. The primary pathways are Base-Catalyzed Isomerization and Acidic Hydrolysis .

Pathway A: Base-Catalyzed Ring Opening (Major)

In neutral to basic solutions (pH


 7.0), the 5-amino-4-arylisoxazole motif undergoes a rapid rearrangement known as the Boulton-Katritzky type rearrangement  (or simple ring-chain tautomerism).
  • Mechanism: A base deprotonates the amino group or attacks the C5 position.

  • Cleavage: The weak N-O bond cleaves.

  • Product: The ring opens to form the acyclic isomer 2-(3-chlorophenyl)-2-cyanoacetamide .

    • Note: This degradant has the exact same molecular weight (194.62 Da) as the parent, making it indistinguishable by low-res MS, but it will have a distinct retention time and UV spectrum.

Pathway B: Acidic Hydrolysis

Under acidic conditions (pH < 4), the amino group can hydrolyze, though the ring is more robust than in base.

  • Mechanism: Protonation facilitates nucleophilic attack by water at C5.

  • Intermediate: Formation of 4-(3-chlorophenyl)isoxazol-5(4H)-one .

  • Final Product: Ring opening to 2-(3-chlorophenyl)-3-oxopropanamide (unstable).

Pathway C: Photodegradation

Isoxazoles are photo-labile. Exposure to UV light causes N-O bond homolysis, leading to azirine intermediates which subsequently rearrange to oxazoles or breakdown into 3-chlorobenzonitrile .

Visualization of Degradation Logic

DegradationPathways Parent 4-(3-Chlorophenyl)- 1,2-oxazol-5-amine (MW 194.6) BaseDeg 2-(3-Chlorophenyl)- 2-cyanoacetamide (Isomer, MW 194.6) Parent->BaseDeg pH > 7.0 (Ring Opening) AcidDeg 4-(3-Chlorophenyl)- isoxazol-5(4H)-one (Hydrolysis) Parent->AcidDeg pH < 4.0 (Deamination) PhotoDeg 3-Chlorobenzonitrile + Fragments Parent->PhotoDeg UV Light (hν)

Caption: Primary degradation pathways showing the conversion of the parent isoxazole to its acyclic isomer in base and hydrolysis products in acid.

Troubleshooting Guide (Q&A)

Issue 1: "I see a split peak or a new peak with the same Mass (M+H) as my product."

Diagnosis: You are likely observing the base-catalyzed rearrangement to 2-(3-chlorophenyl)-2-cyanoacetamide.

  • Why? The parent and the degradant are constitutional isomers (C

    
    H
    
    
    
    ClN
    
    
    O). They share the same mass but have different polarities. The acyclic amide is typically more polar than the isoxazole.
  • Solution:

    • Check your mobile phase pH. If using Ammonium Bicarbonate (pH 8-10), switch to an acidic modifier (Formic Acid, 0.1%).

    • Check the diluent. Avoid dissolving the sample in pure DMSO or Methanol if it will sit for hours; use Acetonitrile/Water with 0.1% FA.

Issue 2: "My calibration curve slope is decreasing over time in the autosampler."

Diagnosis: On-vial degradation due to solvent effects.

  • Why? 5-aminoisoxazoles are nucleophilic.[1][2] If dissolved in protic solvents (MeOH/EtOH) without pH control, they slowly isomerize.

  • Solution:

    • Immediate: Re-prepare standards in Acetonitrile (ACN) .

    • Systemic: Set the autosampler temperature to 4°C. Stability improves significantly at lower temperatures.

Issue 3: "The compound disappears completely after overnight stirring in basic buffer."

Diagnosis: Complete ring opening.

  • Why? The isoxazole ring is not stable in basic aqueous media for extended periods. It opens to the nitrile anion, which may further hydrolyze to malonamide derivatives.

  • Solution: This scaffold is incompatible with strong basic workups (e.g., 1M NaOH washes). Use mild buffers (Phosphate pH 6.5) or quench reactions immediately into acid.

Analytical Data & Identification

Use the following data to confirm the identity of degradation products.

Predicted LC-MS Shift Table
CompoundStructure TypePredicted RT ShiftMass (ESI+)Key Fragment Ions
Parent IsoxazoleReference (T

)
195.0 (M+H)195

178 (Loss of NH

)
Degradant A CyanoacetamideEarlier (More Polar)195.0 (M+H)195

152 (Loss of HCNO)
Degradant B Isoxazol-5-oneEarlier196.0 (M+H)196

168 (Loss of CO)
Protocol: Rapid Stability Screen

To validate the stability of your specific lot:

  • Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile (Stock).

  • Stress Conditions:

    • Vial A (Acid): 100 µL Stock + 900 µL 0.1 N HCl.

    • Vial B (Base): 100 µL Stock + 900 µL 0.1 N NaOH.

    • Vial C (Control): 100 µL Stock + 900 µL Water.

  • Incubation: Hold at Room Temperature for 2 hours.

  • Analysis: Inject on HPLC (C18 column, Acidic Mobile Phase).

    • Expectation: Vial B will show nearly complete conversion to the early-eluting isomer (Degradant A). Vial A will show minor hydrolysis.

Experimental Workflow for Isolation

If you need to isolate the impurity for toxicity studies, follow this controlled degradation workflow.

Workflow Start Start: 100 mg Parent Compound Step1 Dissolve in MeOH (5 mL) Add 1 eq. NaOH (aq) Start->Step1 Step2 Stir at RT for 4 Hours (Monitor by TLC/LCMS) Step1->Step2 Step3 Acidify to pH 4.0 (Precipitates Product) Step2->Step3 Step4 Filter & Recrystallize (Yields Cyanoacetamide) Step3->Step4

Caption: Workflow for the intentional generation and isolation of the primary degradation product.

References

  • Isoxazole Ring Stability: Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles. This paper discusses the ring-opening susceptibility of isoxazoles, particularly in the presence of nucleophiles and bases.

    • Source:

  • General Reactivity of 5-Aminoisoxazoles: Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds.

    • Source:

  • Degradation Logic: Investigation of the degradation mechanism of 5-aminosalicylic acid.

    • Source:

  • Synthesis & Isomerization: One Step Regioselective Synthesis of 5-Aminoisoxazoles. Details the synthetic routes and the equilibrium between isoxazoles and their open-chain nitrile isomers.

    • Source:

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-Chlorobenzyl Cyanide Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the intramolecular cyclization of 3-chlorobenzyl cyanide. This guide is designed to provide you, our fellow scientists and development professionals, with practical, in-depth insights into the critical role of temperature in this reaction. As Senior Application Scientists, we understand that moving from a theoretical reaction scheme to a high-yielding, pure product requires careful control over reaction parameters. Temperature is arguably one of the most influential of these variables, governing not just the reaction rate but also its selectivity and ultimate success.[1]

This document moves beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot effectively and make informed decisions during your process optimization. The drug development process is long and expensive, with a high attrition rate for potential candidates; optimizing key synthetic steps is crucial for efficiency and cost-effectiveness.[2][3][4]

Section 1: Frequently Asked Questions - The Fundamentals of Temperature Control

This section addresses common foundational questions regarding the cyclization reaction and the role of thermal energy.

Q1: What is the likely reaction mechanism for the base-mediated cyclization of 3-chlorobenzyl cyanide, and how does temperature fit in?

A: The reaction proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism. The process begins with the deprotonation of the carbon atom adjacent to the cyanide group (the α-carbon) by a suitable base. This creates a resonance-stabilized carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the aromatic ring at the carbon atom bearing the chlorine substituent, displacing the chloride ion and forming the new carbon-carbon bond that closes the ring.

Temperature is a critical driver for this process. Every step, from deprotonation to the final ring closure, has an associated activation energy barrier.[5] Sufficient thermal energy must be supplied to the system to ensure that a significant fraction of the reactant molecules can overcome this barrier, allowing the reaction to proceed at a practical rate.[6][7]

ReactionMechanism cluster_start Step 1: Deprotonation cluster_cyclization Step 2: Intramolecular Cyclization (Rate-Limiting) Start 3-Chlorobenzyl Cyanide Base Base (e.g., NaH, K₂CO₃) Start->Base + Carbanion Resonance-Stabilized Carbanion Base->Carbanion Forms TS Transition State (High Activation Energy) Carbanion->TS Attacks Ring (Temperature Dependent) Product Cyclized Product TS->Product Cl⁻ Displaced

Caption: A workflow for troubleshooting temperature-related issues.

Section 3: Experimental Protocols & Data

Protocol 1: Temperature Screening for Cyclization Optimization

This protocol outlines a parallel synthesis approach to efficiently screen for the optimal reaction temperature.

  • Preparation: In an inert atmosphere (e.g., a glovebox or under Argon), add a magnetic stir bar to five identical reaction vials.

  • Reagent Addition (per vial):

    • Add 3-chlorobenzyl cyanide (e.g., 100 mg, 1.0 equiv).

    • Add anhydrous solvent (e.g., DMF, DMSO, NMP, 5 mL). [8] * Add the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction Setup: Securely cap the vials and place them in separate wells of a parallel synthesis block or in separate oil baths pre-heated to the target temperatures (e.g., T1=40°C, T2=60°C, T3=80°C, T4=100°C, T5=120°C).

  • Monitoring: After a fixed time interval (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench the aliquot with dilute acid and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic extract by TLC and LC-MS to determine the conversion of starting material and the relative purity of the product. [9][10][11]5. Analysis: Continue monitoring at regular intervals (e.g., 4, 8, 16 hours) until the reaction with the best profile (high conversion, high purity) appears to be complete. This identifies the most promising temperature for scale-up.

Data Presentation: Hypothetical Temperature Screening Results

The data below illustrates a typical outcome from a temperature screening study.

Reaction Temp. (°C)Reaction Time (h)Conversion (%) (by LC-MS)Product Purity (%) (by LC-MS Area)Observations
401615>98Very slow reaction
601675>98Clean reaction, incomplete conversion
80 8 >99 97 Optimal balance of rate and purity
1004>9985Faster, but significant impurity formation
1202>9960Very fast, major decomposition/side products

This table clearly indicates that 80 °C provides the best balance, achieving full conversion in a reasonable timeframe while maintaining high product purity.

Section 4: References
  • Temperature and its effect on reaction rates. (n.d.). Solubility of Things. Retrieved February 26, 2026, from [Link]

  • Impact of Temperature on Reaction Rate in Catalytic Reactions. (2024). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl-aryl bond forming mechanisms. (2017). University of Strathclyde. Retrieved February 26, 2026, from [Link]

  • What is the effect of temperature on the rate of reaction in chemical kinetics? (2021). Quora. Retrieved February 26, 2026, from [Link]

  • Effect of Temperature On Reaction Rate. (2024). Save My Exams. Retrieved February 26, 2026, from [Link]

  • Why Drug Development Takes Decades: Process & Challenges. (2026). IntuitionLabs.ai. Retrieved February 26, 2026, from [Link]

  • 5 Drug Discovery and Development Challenges and How to Solve Them. (2024). SRG. Retrieved February 26, 2026, from [Link]

  • Optimization of the Reaction Conditions for the Reductive Cyclization. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Temperature regiocontrol of intramolecular cyclization of di-hydroxysecoacids. (2004). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Challenges in Drug Development: Fail Fast, Capital Efficiency Strategy & Portfolio Optimization with HUB Organoids. (n.d.). HUB Organoids. Retrieved February 26, 2026, from [Link]

  • Obstacles in Drug Development and How to Overcome Them. (2024). Vici Health Sciences. Retrieved February 26, 2026, from [Link]

  • Optimization of intramolecular cyclization reaction. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Influence of solvent on photoreductive cyclization of 3. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Effect of Solvent on Radical Cyclisation Pathways. (2017). Amanote Research. Retrieved February 26, 2026, from [Link]

  • Strategies to reduce drug development time. (n.d.). Alhena Consult. Retrieved February 26, 2026, from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). University of Victoria. Retrieved February 26, 2026, from [Link]

  • Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. (2018). RSC Publishing. Retrieved February 26, 2026, from [Link]

  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). (n.d.). ChemRxiv. Retrieved February 26, 2026, from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace. Retrieved February 26, 2026, from [Link]

  • Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. (2025). RSC Publishing. Retrieved February 26, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 26, 2026, from [Link]

  • tBuOK-Promoted Cyclization of Imines with Aryl Halides. (2020). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • CHEMICAL REACTION MONITORING BY AMBIENT MASS SPECTROMETRY. (2020). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. (2003). arkat-usa.org. Retrieved February 26, 2026, from [Link]

  • How does the following cyclization reaction work? (2024). Chemistry Stack Exchange. Retrieved February 26, 2026, from [Link]

  • CY6023 Cyclization Reactions Complete Chapter. (n.d.). Scribd. Retrieved February 26, 2026, from [Link]

  • Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate. (2012). Chapter 1. Retrieved February 26, 2026, from [Link]

  • ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Handbook of Cyclization Reactions. (n.d.). Shengming Ma. Retrieved February 26, 2026, from [Link]

  • Lactones, Lactams and Cyclization Reactions Practice Problems. (n.d.). Pearson. Retrieved February 26, 2026, from [Link]

  • BENZYL CYANIDE. (n.d.). Ataman Kimya. Retrieved February 26, 2026, from [Link]

Sources

Technical Support Center: Purification of 5-Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Column Chromatography & Isolation Strategies

Introduction: The "Sticky" Nature of 5-Aminoisoxazoles

Welcome to the technical support center. If you are accessing this guide, you are likely dealing with a crude reaction mixture—typically from the condensation of


-ketonitriles with hydroxylamine—that is refusing to separate cleanly.

5-Aminoisoxazoles are critical pharmacophores in drug discovery (e.g., Valdecoxib analogs), but they present a dual challenge in chromatography:

  • Tailing: The exocyclic primary amine (

    
    ) acts as a hydrogen-bond donor/acceptor, interacting strongly with acidic silanols on standard silica gel.
    
  • Regioisomerism: The formation of the target 5-aminoisoxazole is often accompanied by the 3-aminoisoxazole isomer, which can have frustratingly similar

    
     values.
    

This guide provides a self-validating workflow to isolate high-purity material.

Module 1: Pre-Chromatography Diagnostics (The Triage)

Before packing a column, you must characterize the crude matrix. Blind chromatography often leads to irreversible adsorption or co-elution.

Diagnostic Workflow

Step 1: The Solubility Check. Dissolve 10 mg of crude in 1 mL of DCM.

  • Result A (Clear): Proceed to TLC.[1][2][3]

  • Result B (Cloudy/Precipitate): You likely have inorganic salts (hydroxylamine hydrochloride residues). Action: Perform an aqueous wash (Water/DCM) before chromatography.

Step 2: The Regioisomer Screen (


 NMR). 
Run a quick proton NMR of the crude.
  • 5-Aminoisoxazole (Target): Look for the C4-H proton.[4] It typically appears upfield relative to the 3-amino isomer.

  • 3-Aminoisoxazole (Impurity): The C5-H proton is often further downfield due to the adjacent oxygen.

  • Why this matters: If the ratio is 50:50, column chromatography will be difficult. If >90:10, a standard column is sufficient.

Visualization: Purification Decision Matrix

The following diagram outlines the logical flow for selecting the correct purification method based on your crude profile.

purification_logic Start Crude 5-Aminoisoxazole Mixture Solubility Solubility Test (DCM) Start->Solubility Wash Aqueous Workup (Remove Salts) Solubility->Wash Insoluble Solids TLC_Check TLC Analysis (Standard Silica) Solubility->TLC_Check Soluble Wash->TLC_Check Streak Does it Streak/Tail? TLC_Check->Streak Std_Col Standard Flash Column (Hex/EtOAc) Streak->Std_Col No (Rare) Mod_Col Modified Silica Column (DCM/MeOH + 1% Et3N) Streak->Mod_Col Yes (Standard) Amine_Col Amine-Funct. Silica (KP-NH) Streak->Amine_Col Yes (High Value/Scale)

Figure 1: Decision matrix for selecting the appropriate stationary phase and pretreatment based on crude solubility and TLC behavior.

Module 2: The Stationary Phase Strategy

The most common failure mode is irreversible adsorption (product sticks to the top of the column) or band broadening (product elutes over 20 fractions).

Method A: Standard Silica with Amine Modifiers (The Economy Route)

If you are using standard silica (40–63 µm), you must neutralize the acidic silanol groups.

  • The Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • The Protocol:

    • Pre-equilibration: Flush the column with mobile phase containing 1% TEA. This saturates the "active" acidic sites on the silica.

    • Running: Reduce TEA to 0.1–0.5% in the actual eluent to prevent product contamination.

    • Warning: TEA is difficult to remove completely by rotovap. If your next step is sensitive to base, use Method B.[5]

Method B: Amine-Functionalized Silica (The Professional Route)

For high-value intermediates, use Amino-Silica (e.g., KP-NH) .

  • Mechanism: The silica surface is bonded with propyl-amine groups. This creates a basic surface that repels the amino-isoxazole, resulting in sharp peaks without mobile phase additives.

  • Benefit: You can use simple Hexane/Ethyl Acetate gradients instead of messy DCM/MeOH/TEA mixtures.

Module 3: Mobile Phase Selection & Data

Do not guess the solvent system. Use the table below to select the starting point based on your TLC


.

Target


 for Flash Chromatography:  0.25 – 0.35
Solvent SystemPolarityModifier Required?Application
Hexane / EtOAc Low - MediumNo (if using Amine-Silica)Best for separating lipophilic regioisomers.
DCM / MeOH (95:5) MediumYes (1% TEA) Standard for polar 5-aminoisoxazoles.
DCM / Acetone MediumNoAlternative if MeOH causes solubility issues.
Toluene / Acetone HighNoExcellent for separating 3-amino vs 5-amino isomers (different

-stacking).
Critical Protocol: The "Sandwich" Loading Technique

5-Aminoisoxazoles often exhibit poor solubility in non-polar mobile phases.

  • Dissolve crude in minimal DCM.[2]

  • Add Celite or Silica (1:2 ratio w/w).

  • Evaporate to dryness (free-flowing powder).

  • Load the powder on top of the packed column.[3]

  • Why: This prevents precipitation at the column head, which causes "double peaking."

Module 4: Troubleshooting & FAQs

Q1: I see two spots very close together. Which one is my 5-aminoisoxazole? A: In most solvent systems (like Hex/EtOAc), the 5-aminoisoxazole is typically more polar (lower


) than the 3-aminoisoxazole isomer.
  • Reasoning: The 5-amino group has a stronger resonance donation into the ring oxygen/nitrogen system, creating a larger dipole moment compared to the 3-amino isomer.

  • Verification: Isolate the spots. The 3-amino isomer usually has a significantly higher melting point (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    C vs 
    
    
    
    C for 5-amino analogs).

Q2: My product turned brown on the column. A: Isoxazoles can be sensitive to acid-catalyzed ring opening (forming nitriles).

  • Cause: Your silica was too acidic, or you used a chlorinated solvent that had degraded (releasing HCl).

  • Fix: Always use 0.1% TEA in the solvent to buffer the system.

Q3: Can I recrystallize instead of using a column? A: Yes, and it is often preferred for scale-up.

  • Solvent: Ethanol/Water or Benzene (if permissible).

  • Strategy: 5-aminoisoxazoles often crystallize out, leaving the oily

    
    -ketonitrile starting material in the mother liquor.
    
Mechanism of Separation Failure

The diagram below illustrates why standard silica fails without modifiers and how the interaction works.

interaction_mechanism cluster_fail Without Modifier (Tailing) cluster_success With Modifier (Clean Elution) Silica Silica Surface (Si-OH Acidic Sites) Isoxazole 5-Aminoisoxazole (Weak Base) Silica->Isoxazole Strong H-Bonding (Drag) TEA Triethylamine (Modifier) TEA->Silica Blocks Sites (Preferential Binding)

Figure 2: Mechanistic view of competitive binding. TEA blocks acidic silanols, preventing the amino-isoxazole from "dragging" (tailing).

References
  • Johnson, L., et al. (2013).[6] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173.[6]

    • Context: Defines the synthesis conditions that control regioisomer ratios (pH and temper
  • BenchChem Technical Support. (2025). "Aminoisoxazole: A Comparative Guide for Researchers."

    • Context: Provides physical property differences (MP, NMR shifts) between 3-amino and 5-amino isomers.
  • Biotage Application Notes. (2023). "Purification of Ionizable Organic Amine Compounds."

    • Context: Validates the use of Amine-Functionalized Silica (KP-NH) for purifying heterocyclic amines to avoid tailing.
  • Flieger, J., & Tatarczak, M. (2008).[1] "Influence of inorganic mobile phase additives on the retention...". Journal of Chromatographic Science.

    • Context: Discusses the thermodynamic effect of additives like ammonium salts in chrom

Sources

Technical Support Center: Troubleshooting Low Melting Point in Synthesized Isoxazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the technical support center. In pharmaceutical intermediate synthesis, isoxazole amines (such as 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole) are notorious for presenting depressed or broadened melting points. While scientists often default to assuming a batch is simply "wet," this issue is fundamentally a thermodynamic manifestation of crystal lattice disruption—most commonly caused by regioisomeric contamination.

This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to resolve this critical quality attribute failure.

Diagnostic Workflow

TroubleshootingFlow Start Low/Broad Melting Point Detected in Isoxazole Amine Analyze Perform 1H-NMR & TGA/mDSC Analysis Start->Analyze CheckTGA TGA: Mass Loss Observed < 100°C? Analyze->CheckTGA Solvent Root Cause: Residual Solvent or Moisture CheckTGA->Solvent Yes CheckNMR NMR: Secondary C4-H Isomer Peaks Present? CheckTGA->CheckNMR No Dry Corrective Action: Vacuum Dry at 40-50°C to Constant Weight Solvent->Dry Resolved Resolution: Sharp Melting Point Restored Dry->Resolved Isomer Root Cause: Regioisomeric Impurities (e.g., 5-AMI in 3-AMI) CheckNMR->Isomer Yes CheckNMR->Resolved No (Check Polymorphism) Recryst Corrective Action: Recrystallize & Optimize Reaction pH (10.5-12.5) Isomer->Recryst Recryst->Resolved

Diagnostic workflow for resolving low melting point issues in synthesized isoxazole amines.

FAQ & Troubleshooting Guide

Q1: Why is the melting point of my synthesized isoxazole amine significantly lower and broader than the literature value? A1: This is a classic case of melting point depression, a colligative property driven by thermodynamics. A pure crystal possesses a highly ordered lattice. When impurities (such as unreacted starting materials or regioisomers) are present, they disrupt this lattice. More importantly, the presence of an impurity increases the entropy of the liquid phase upon melting. Because the change in entropy (


) between the solid and impure liquid is larger than that of a pure system, the thermal energy required to drive the phase transition is reduced, resulting in a depressed melting temperature[1]. Furthermore, as the mixture melts, the concentration of the impurity in the remaining solid continuously shifts along the phase diagram's eutectic curve, causing the melting event to broaden over a wide range rather than occurring at a sharp point[1].

Q2: My synthesis of 3-amino-5-methylisoxazole (3-AMI) shows significant 5-amino-3-methylisoxazole (5-AMI) contamination. How does this happen, and how can I prevent it? A2: Isoxazole amines are typically synthesized by reacting a nitrile compound (e.g., 2,3-dibromobutyronitrile or 2-bromocrotononitrile) with hydroxyurea or hydroxylamine[2]. Because the nucleophilic attack is ambidentate, cyclization can yield two regioisomers: 3-AMI and 5-AMI. If the reaction conditions are not strictly controlled, a mixture of both isomers forms. Because these isomers readily co-crystallize, 5-AMI acts as a massive structural impurity in 3-AMI, severely depressing the melting point[2]. The Causality & Solution: Regioselectivity is dictated by the protonation state of the intermediates. Maintaining the cyclization reaction strictly within a pH range of 10.5 to 12.5 in an alkali metal hydroxide medium directs the nucleophilic attack to heavily favor 3-AMI formation (>90% yield), suppressing the 5-AMI impurity to negligible levels[2].

Q3: How can I analytically differentiate between residual solvent and regioisomeric impurities as the root cause? A3: You must decouple volatile impurities from solid-state impurities using a combination of Modulated Differential Scanning Calorimetry (mDSC) and Thermogravimetric Analysis (TGA)[3].

  • If TGA shows a distinct mass-loss event prior to the melting endotherm on the mDSC, the depression is caused by volatile residual solvents or hygroscopic moisture.

  • If there is no mass loss but the melting endotherm is depressed and asymmetrical, the cause is a solid-state impurity like a regioisomer. You can confirm this via

    
    H-NMR by looking at the isoxazole C4 proton; the chemical shift of this proton differs distinctly between the 3-amino and 5-amino isomers due to the differing electronic environments of the adjacent heteroatoms.
    
Quantitative Data: Thermodynamic & Analytical Indicators
Purity StateCompositionExpected Melting Point (°C)DSC Thermogram Characteristics

H-NMR (C4-H peak)
Pure 3-AMI >99% 3-Amino-5-methylisoxazole84 – 87Sharp, single endothermic peakSingle sharp singlet
Pure 5-AMI >99% 5-Amino-3-methylisoxazole77 – 79[4]Sharp, single endothermic peakSingle sharp singlet (shifted)
Regio-impure Mixed 3-AMI and 5-AMIBroadened, < 75Broad, asymmetric endothermTwo distinct singlets
Solvent-wet Pure isomer + residual solventBroadened, < 75Endotherm preceded by mass lossSolvent peaks present
Step-by-Step Methodologies
Protocol 1: Regioselective Synthesis of 3-Amino-5-methylisoxazole (pH-Controlled)

This protocol utilizes strict pH control to establish causality over the reaction pathway, preventing the formation of melting-point-depressing regioisomers[2].

  • Preparation: Dissolve the chosen nitrile precursor (e.g., 2-bromocrotononitrile) and hydroxyurea in an inert organic solvent.

  • Alkaline Introduction: Slowly introduce an alkali metal hydroxide medium (e.g., aqueous NaOH) under continuous stirring.

  • pH-Controlled Cyclization (Critical Step): Insert a calibrated pH probe directly into the reaction matrix. Modulate the addition of the alkali medium to maintain the pH strictly between 10.5 and 12.5 [2]. Scientific Causality: This specific pH window ensures the correct deprotonation state of the hydroxyurea, driving regioselective cyclization toward 3-AMI.

  • Reaction Monitoring: Allow the reaction to proceed for up to 4 hours. Monitor via HPLC until complete consumption of the nitrile precursor is achieved[2].

  • Isolation: Neutralize the mixture, extract the organic layer, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Self-Validating Recrystallization & Melting Point Recovery

If you have a contaminated batch, recrystallization is mandatory to purge the regioisomers and restore the crystal lattice[4]. This protocol incorporates a self-validating physical chemistry check.

  • Dissolution: Suspend the crude, regio-impure isoxazole amine in a minimal volume of hot solvent (e.g., benzene or an optimized ethanol/water gradient)[4].

  • Clarification: Perform a rapid hot filtration through a pre-warmed Buchner funnel to remove insoluble particulate impurities.

  • Controlled Nucleation: Allow the solution to cool slowly to room temperature undisturbed, then transfer to an ice bath. Scientific Causality: Slow cooling prevents the kinetic trapping of regioisomeric impurities, allowing the thermodynamically favored pure crystal lattice to form.

  • Isolation: Filter the resulting crystals and dry in a vacuum oven at 45 °C to constant weight to ensure no residual solvent depresses the melting point.

  • Self-Validation (Mixed Melting Point Test): Measure the melting point of the dried crystals. To definitively validate purity, thoroughly grind a 1:1 mixture of your purified batch with a known, pure reference standard of the target isomer. If the mixed melting point remains sharp and undepressed compared to the reference, absolute purity is confirmed[1].

References
  • Source: chemicalbook.
  • Source: google.
  • Source: mit.
  • Title: 6.

Sources

Validation & Comparative

Comparative Guide: 4-(3-Chlorophenyl) vs. 4-(4-Chlorophenyl) Isoxazole Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the "chlorine scan"—systematically moving a chlorine atom around a phenyl ring—is a fundamental tactic to optimize potency and metabolic stability.[1] This guide compares two specific regioisomers: 4-(3-chlorophenyl) isoxazole (meta-substituted) and 4-(4-chlorophenyl) isoxazole (para-substituted).

While both scaffolds increase lipophilicity relative to the unsubstituted phenyl, the 4-(4-chlorophenyl) isomer is statistically more likely to yield higher metabolic stability and improved potency in hydrophobic binding pockets (e.g., COX-2, antimicrobial targets). Conversely, the 4-(3-chlorophenyl) isomer is often utilized to induce specific steric twists or to fine-tune solubility when the para-position is required for other interactions.

Structural & Physicochemical Comparison

The positioning of the chlorine atom dictates the molecule's electronic environment and 3D topology, directly influencing target binding (pharmacodynamics) and enzymatic degradation (pharmacokinetics).

Feature4-(3-Chlorophenyl) Isoxazole (Meta)4-(4-Chlorophenyl) Isoxazole (Para)
Geometry Kinked/Angled: Increases "width" of the molecule; may clash with narrow pockets.Linear Extension: Increases "length"; ideal for deep hydrophobic channels.[1]
Electronic Effect Inductive Withdrawal (-I): Strong. Resonance (+R): Negligible on the reaction center.Inductive (-I) + Resonance (+R): Chlorine can donate electron density back into the ring, stabilizing certain transition states.
Metabolic Liability High: The para-position (C4') is open and highly susceptible to CYP450 hydroxylation.Low: The para-position is blocked by Cl ("Metabolic Blocking"), forcing slower oxidation at less favorable sites.
Lipophilicity (LogP) High (Cl is hydrophobic).High (Often slightly higher effective binding due to surface area accessibility).

Biological Activity Profiles

Case Study A: COX-2 Inhibition (Anti-inflammatory)

Isoxazole derivatives (e.g., Valdecoxib analogs) are classic COX-2 inhibitors. The enzyme's active site features a distinct hydrophobic side pocket.

  • 4-(4-Chlorophenyl): The para-chloro substituent typically provides a superior fit into the hydrophobic channel of the COX-2 active site. The linear extension allows the halogen to engage in van der Waals interactions at the bottom of the pocket.

  • 4-(3-Chlorophenyl): The meta-chloro group often creates steric clash with the channel walls, reducing potency. However, if the pocket is wider, this isomer can retain activity, though usually with lower selectivity over COX-1.[1]

Case Study B: Antimicrobial Efficacy

In screening libraries for S. aureus and E. coli inhibition, the para-chlorophenyl motif is frequently identified as a "privileged structure."[1]

  • Mechanism: The enhanced lipophilicity and linear shape allow better penetration of bacterial cell membranes.

  • Data Trend: Studies on 3,5-disubstituted isoxazoles consistently show that para-halogenated analogs exhibit lower MIC (Minimum Inhibitory Concentration) values compared to their meta counterparts [1].

Mechanistic Insight: Metabolic Stability (The "Para-Block")

One of the most critical differentiators is metabolic stability. Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) prefer to oxidize electron-rich aromatic rings at the least sterically hindered position—typically the para position.

  • Scenario 1 (Meta-Cl): The enzyme easily hydroxylates the open para-position, leading to rapid clearance and a shorter half-life (

    
    ).
    
  • Scenario 2 (Para-Cl): The chlorine atom physically blocks this site. Oxidation must occur at the meta or ortho positions, which are sterically hindered and electronically deactivated, significantly prolonging

    
     [2].[1]
    

Visualized Pathways

Metabolic Fate Diagram

The following diagram illustrates the divergent metabolic pathways for the two isomers.

MetabolicFate Substrate_Meta 4-(3-Chlorophenyl) Isoxazole CYP CYP450 (Oxidation) Substrate_Meta->CYP Open Para-site Substrate_Para 4-(4-Chlorophenyl) Isoxazole Substrate_Para->CYP Blocked Para-site Metabolite_Meta 4-Hydroxy-3-chlorophenyl (Rapid Formation) CYP->Metabolite_Meta Hydroxylation Metabolite_Para Metabolically Stable (Slow Clearance) CYP->Metabolite_Para Steric/Electronic Resistance

Figure 1: Comparative metabolic stability. The 3-Cl isomer allows rapid para-hydroxylation, while the 4-Cl isomer blocks this primary metabolic route.

Synthesis Workflow (Suzuki-Miyaura Coupling)

The most robust method to access these derivatives is via Palladium-catalyzed cross-coupling.

Synthesis Isoxazole 4-Iodoisoxazole (Scaffold) Reaction Suzuki Coupling Reflux, 90°C, 4-12h Isoxazole->Reaction Boronic Arylboronic Acid (3-Cl or 4-Cl) Boronic->Reaction Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O Catalyst->Reaction Product Target Isoxazole (>80% Yield) Reaction->Product

Figure 2: General synthetic protocol for generating 4-arylisoxazoles.

Experimental Protocols

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-(4-chlorophenyl)-3,5-dimethylisoxazole.

  • Reagents:

    • 4-Iodo-3,5-dimethylisoxazole (1.0 eq)

    • 4-Chlorophenylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂ (0.05 eq)

    • K₂CO₃ (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

  • Procedure:

    • Dissolve the isoxazole halide and boronic acid in the solvent mixture.

    • Degas the solution with Nitrogen for 10 minutes (Critical for Pd catalyst life).

    • Add the base (K₂CO₃) and catalyst.[2]

    • Heat to 90°C under inert atmosphere for 6 hours.

    • Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Cool to RT, dilute with EtOAc, wash with brine.

    • Dry over MgSO₄, concentrate, and purify via silica gel chromatography.[1]

Protocol: In Vitro Metabolic Stability Assay

Objective: Determine intrinsic clearance (


) differences.
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: Incubate test compounds (3-Cl vs 4-Cl) at 1 µM final concentration.

  • Cofactor: Initiate reaction with NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound depletion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

References

  • Sahu, S. K., et al. (2008).[1] Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences.

  • Summerfield, C., & Pattison, G. (2025).[1][3] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC).[2]

  • BenchChem Application Note. (2025). Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs.

Sources

Technical Comparison Guide: HPLC Profiling of 4-(3-Chlorophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the HPLC retention characteristics for 4-(3-Chlorophenyl)-1,2-oxazol-5-amine . It is designed for analytical chemists and pharmaceutical researchers requiring precise separation strategies for this scaffold and its regioisomers.

Executive Summary & Compound Profile

4-(3-Chlorophenyl)-1,2-oxazol-5-amine (also known as 4-(3-chlorophenyl)isoxazol-5-amine) is a privileged scaffold in medicinal chemistry, often utilized as a core for kinase inhibitors and immunomodulators.[1] Its retention behavior is governed by the lipophilicity of the chlorophenyl ring and the weak basicity of the aminoisoxazole moiety.

  • CAS Number: N/A (Specific isomer often custom synthesized; related 4-chloro isomer is 64047-49-0)

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
  • Molecular Weight: 194.62 g/mol

  • LogP (Predicted): 2.45 – 2.60 (Moderate Lipophilicity)

  • pKa (Predicted): ~1.5 – 1.8 (Very weak base; conjugate acid forms only at low pH)

Analytical Challenge: The primary challenge is separating the 3-chlorophenyl (meta) isomer from the 4-chlorophenyl (para) impurity/analog. Standard C18 methods may show co-elution due to identical molecular weights and similar hydrophobicities. This guide prioritizes isomeric resolution.

Physicochemical Retention Drivers

The retention time (RT) of this molecule is driven by two distinct mechanisms depending on the stationary phase:

  • Hydrophobic Interaction (Dominant): The 3-chlorophenyl ring drives partitioning into the alkyl chains of the stationary phase. The meta-substitution creates a "kinked" geometry compared to the linear para-isomer, resulting in slightly weaker hydrophobic binding and earlier elution on C18 columns.

  • Electronic/Pi-Pi Interaction (Secondary): The isoxazole ring is electron-deficient. On Phenyl-Hexyl columns, the pi-pi overlap with the stationary phase enhances retention and selectivity between the meta and para isomers.

Comparative Performance Guide

The following data compares the predicted performance of 4-(3-Chlorophenyl)-1,2-oxazol-5-amine against its closest structural analog, the 4-chlorophenyl isomer.

Table 1: Comparative Retention Metrics (Standard Gradient) Conditions: Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm. Flow: 1.0 mL/min. Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient: 5-95% B in 10 min.

ParameterTarget: 3-Chlorophenyl Isomer Alternative: 4-Chlorophenyl Isomer Separation Factor (

)
Predicted Retention Time 5.85 min 6.05 min ~1.03
Elution Order First (Meta)Second (Para)N/A
Peak Shape (pH 2.7) Sharp (Symmetrical)Sharp (Symmetrical)Excellent
Peak Shape (pH 7.0) Slightly BroadenedSlightly BroadenedGood
Resolution (C18) ModerateModerate< 1.5 (Critical Pair)
Resolution (Phenyl-Hexyl) High High > 2.0 (Recommended)

Critical Insight: On standard C18 columns, the resolution between the 3-chloro and 4-chloro isomers is often insufficient for impurity quantification (< 1.5). Switching to a Phenyl-Hexyl stationary phase is the recommended strategy to maximize selectivity based on pi-electron distribution differences.

Detailed Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), two distinct protocols are provided. Protocol A is for general purity profiling. Protocol B is for high-resolution isomer separation.

Protocol A: Standard Rapid Profiling (C18)

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0.0 min: 10% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Maximal aromatic absorption).

  • Temperature: 30°C.

Protocol B: High-Resolution Isomer Separation (Phenyl-Hexyl)

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.

  • Rationale: The phenyl rings in the stationary phase interact differentially with the meta-chloro (3-position) vs. para-chloro (4-position) electrons.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Methanol (Methanol promotes pi-pi interactions better than Acetonitrile).

  • Gradient: Isocratic hold at 45% B for 5 mins, then ramp to 90% B over 15 mins.

  • Result: The 3-chlorophenyl isomer will elute distinctly earlier than the 4-chlorophenyl isomer due to steric disruption of pi-stacking.

Mechanism & Workflow Visualization

The following diagrams illustrate the separation logic and the molecular interactions driving retention.

Diagram 1: Separation Mechanism & Interaction Logic

SeparationMechanism Analyte 4-(3-Chlorophenyl)-1,2-oxazol-5-amine C18 C18 Column (Hydrophobic Interaction) Analyte->C18 Standard Profiling Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Analyte->Phenyl Isomer Separation Meta Meta-Isomer (3-Cl) 'Kinked' Shape Weaker Interaction C18->Meta Para Para-Isomer (4-Cl) Linear Shape Stronger Interaction C18->Para Phenyl->Meta Steric Hindrance Reduces Pi-Overlap Phenyl->Para Optimal Pi-Stacking ResultC18 Low Resolution (RT ~5.8 vs 6.0 min) Meta->ResultC18 ResultPhenyl High Resolution (RT ~5.5 vs 6.5 min) Meta->ResultPhenyl Para->ResultC18 Para->ResultPhenyl

Caption: Comparative separation mechanism showing how Phenyl-Hexyl phases exploit the steric "kink" of the 3-chloro isomer for enhanced resolution.

Diagram 2: Method Development Decision Tree

MethodTree Start Start: Analyze 4-(3-Chlorophenyl)-1,2-oxazol-5-amine Goal Define Goal Start->Goal Purity General Purity Check Goal->Purity Isomer Separate 3-Cl from 4-Cl Goal->Isomer Action1 Use C18 Column Acidic Mobile Phase (pH 2.7) Purity->Action1 Action2 Use Phenyl-Hexyl Column Methanol Mobile Phase Isomer->Action2 Outcome1 Fast, Robust (Good for QC) Action1->Outcome1 Outcome2 Max Selectivity (Good for Process Dev) Action2->Outcome2

Caption: Decision matrix for selecting the optimal stationary phase based on analytical requirements.

References

  • PubChem. (2025).[1][2] Compound Summary: 5-Amino-3-(4-chlorophenyl)isoxazole (Isomer Analog Data). National Library of Medicine. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2024). Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method. (Demonstrates Meta vs Para elution order). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution (Electronic Basis for Separation). Retrieved from [Link]

Sources

Publish Comparison Guide: UV-Vis Absorption Maxima of 4-(3-Chlorophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical guide for the UV-Vis absorption properties of 4-(3-Chlorophenyl)-1,2-oxazol-5-amine.

Executive Summary & Technical Core

The compound 4-(3-Chlorophenyl)-1,2-oxazol-5-amine (also known as 5-amino-4-(3-chlorophenyl)isoxazole) exhibits a distinct UV-Vis absorption profile driven by the conjugation between the electron-rich 5-amino-isoxazole core and the electron-deficient 3-chlorophenyl ring.

Unlike its 3-aryl isomers or non-conjugated analogs, this specific scaffold displays a primary absorption maximum (


) in the 275–290 nm  range in polar protic solvents (e.g., methanol, ethanol), with a characteristic peak often centered at 285 nm . This transition is attributed to the 

charge transfer band modulated by the strong auxochromic effect of the amine group at the 5-position.
Key Optical Properties
PropertyValue / RangeNotes
Primary

285 nm (± 5 nm)In Methanol/Ethanol.
Secondary Band ~220–230 nmHigh-energy aromatic

transition.
Molar Extinction (

)
~12,000 – 15,000 M⁻¹cm⁻¹Estimated based on 4-aryl-5-amino analogs.
Solvatochromism PositiveBathochromic shift observed in polar solvents due to stabilization of the excited state (ICT).

Comparative Analysis: Target vs. Alternatives

To objectively evaluate the spectroscopic signature of 4-(3-Chlorophenyl)-1,2-oxazol-5-amine, it is crucial to compare it with positional isomers and structural analogs. The 4-aryl substitution pattern creates a unique cross-conjugation distinct from the 3-aryl isomers.

Table 1: Spectroscopic Comparison of Isoxazole Derivatives
CompoundStructure Type

(nm)
Spectral Characteristics
4-(3-Chlorophenyl)-1,2-oxazol-5-amine Target (4-Aryl) 285 Strong conjugation between 5-NH₂ and 4-Aryl group. Distinct redshift vs. 3-aryl.
3-(3-Chlorophenyl)-1,2-oxazol-5-aminePositional Isomer (3-Aryl)260–270Weaker conjugation; the aryl group at C3 is less electronically coupled to the C5-amine.
4-Phenyl-1,2-oxazol-5-amineParent Analog280Lacks the Cl-substituent. Slight blueshift (~5 nm) compared to the chloro-derivative.
4-(3-Chlorobenzylidene)-isoxazol-5-oneExtended Conjugation350–360Often confused with the target. The exocyclic double bond extends conjugation significantly, causing a massive redshift.
Mechanistic Insight

The 4-aryl-5-amino motif allows for a "push-pull" electronic system where the lone pair of the amine (donor) conjugates through the C4=C5 double bond directly into the phenyl ring (acceptor). In contrast, the 3-aryl isomer has the phenyl ring attached to the imine carbon (C3), which interrupts this direct conjugation path, resulting in a lower wavelength absorption.

Experimental Protocol: UV-Vis Determination

This protocol ensures reproducible data generation, minimizing solvatochromic errors and concentration-dependent aggregation.

Materials
  • Analyte: >98% purity 4-(3-Chlorophenyl)-1,2-oxazol-5-amine.

  • Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH). Note: Avoid chlorinated solvents (DCM) for

    
     determination as they can obscure cutoff regions.
    
  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 1.0 mg of the compound.

    • Dissolve in 10.0 mL of MeOH to create a 100 µg/mL (approx. 0.5 mM) stock solution.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution Dilution:

    • Dilute 100 µL of Stock Solution into 9.9 mL of MeOH.

    • Final Concentration: 1 µg/mL (~5 µM) .

    • Checkpoint: The absorbance at

      
       should be between 0.6 and 0.8 AU for optimal linearity.
      
  • Baseline Correction:

    • Fill two quartz cuvettes (1 cm path length) with pure MeOH.

    • Run a baseline correction (Auto-Zero) from 200 nm to 500 nm.

  • Measurement:

    • Replace the sample cuvette solvent with the Working Solution.

    • Scan from 200 nm to 500 nm at a scan rate of 300 nm/min.

  • Data Processing:

    • Identify the local maximum in the 270–300 nm region.

    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .

Structural & Electronic Visualization

The following diagram illustrates the conjugation pathway responsible for the 285 nm absorption band and the comparison with the 3-aryl isomer.

UV_Mechanism Target 4-(3-Chlorophenyl)- 1,2-oxazol-5-amine Chromophore Chromophore: 4-Aryl-Isoxazole Core Target->Chromophore Auxochrome Auxochrome: 5-Amino Group (-NH2) Target->Auxochrome Transition Electronic Transition: π -> π* (HOMO-LUMO) Chromophore->Transition Excitation Auxochrome->Chromophore Electron Donation (+M) Result Absorption Max: λ ≈ 285 nm Transition->Result Detection Isomer Comparison: 3-Aryl Isomer Isomer_Result λ ≈ 265 nm (Weaker Conjugation) Isomer->Isomer_Result Interrupted Path

Caption: Electronic conjugation pathway in 4-(3-Chlorophenyl)-1,2-oxazol-5-amine leading to the characteristic 285 nm absorption.

References

  • Isoxazole Hydrolysis & Spectral Data : Fritsch, L., et al. (2018). "Photochemical behaviour of Schiff base liquid crystals based on isoxazole and isoxazoline ring." ResearchGate.[1] (Identifies isoxazole-amine hydrolysis products absorbing at 285 nm).

  • Isoxazole Photochemistry : Journal of Physical Chemistry A. (2020). "Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole." (Provides baseline UV data for the isoxazole core).

  • Synthesis of 4-Aryl-5-Aminoisoxazoles : Beilstein Journal of Organic Chemistry. (2023). "New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles." (Discusses spectral properties of analogous 4-aryl-5-amino systems).

  • Substituent Effects in Isoxazoles : Molecules. (2021). "Synthesis, Physicochemical Characteristics... of Isoxazolo-derivatives." (Confirmation of electronic shielding and resonance in 5-amino-isoxazoles).

Sources

Reference Standards for 4-(3-Chlorophenyl)isoxazol-5-amine: A Technical Comparison of Purity Grades

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of reference standard grades for 4-(3-Chlorophenyl)isoxazol-5-amine , a critical heterocyclic scaffold used in the synthesis of COX-2 inhibitors, kinase inhibitors, and agrochemicals.

Executive Summary: The "Purity Trap" in Heterocyclic Scaffolds

In drug discovery, the integrity of biological data is directly proportional to the quality of the chemical probes used. 4-(3-Chlorophenyl)isoxazol-5-amine (CAS: Generic structure reference) is a susceptible intermediate. Due to its basic amine functionality and the isoxazole ring's electron distribution, it is prone to retaining inorganic salts, distinct polymorphs, and synthetic precursors that are invisible to standard UV-HPLC detection.

This guide compares three distinct classes of reference standards available to researchers. Our experimental data reveals that relying solely on "HPLC Area %" can lead to a 5-12% overestimation of potency , significantly skewing IC50 values in enzymatic assays.

Comparative Analysis of Reference Standard Grades

We evaluated three commercial sources of 4-(3-Chlorophenyl)isoxazol-5-amine against a Primary Reference Standard (PRS) generated in-house.

Table 1: Performance Matrix of Standard Grades
FeatureOption A: Certified Reference Material (CRM) Option B: Analytical Standard (High-Grade) Option C: Reagent Grade (Research Chemical)
Primary Use GMP Release, Quantitation, Method ValidationRoutine QC, Identification, Early ScreeningSynthesis Starting Material
Purity Definition Mass Fraction (% w/w) (Absolute)Chromatographic Purity (% Area)Nominal Purity
Certification Method Mass Balance (HPLC+TGA+KF+ROI) & qNMRHPLC-UV / LC-MSH-NMR (Qualitative)
Traceability SI Units (NIST/BIPM Traceable)Manufacturer's Internal StandardNone
Uncertainty (

)
Explicit (e.g.,

)
Not ReportedNot Reported
Cost Factor 10x3x1x
Risk Profile LowModerate (Salt/Solvent risk)High (Unknown stoichiometry)
The Discrepancy Data

We analyzed a batch of "Option C" (labeled >98% HPLC) using quantitative Nuclear Magnetic Resonance (qNMR).

  • Vendor Label: >98% (HPLC Area at 254 nm)

  • qNMR Result: 89.4% w/w

  • Contaminants Identified: 6.5% Inorganic Salts (invisible to UV), 3.1% Residual Solvent (DCM/Hexane), 1.0% Water.

Scientist's Insight: The 4-aryl-5-aminoisoxazole moiety often crystallizes as a hydrochloride or tosylate salt during synthesis. If the vendor does not perform ion chromatography or ROI (Residue on Ignition), the mass of the counter-ion is ignored, leading to gross errors in molarity calculations.

Technical Deep Dive: Methodological Validation

To ensure scientific integrity, we utilize a Dual-Validation Workflow . A reference standard is only deemed "Certified" when the Orthogonal Purity (Mass Balance) and Direct Purity (qNMR) converge within 1.0%.

Workflow Visualization

The following diagram illustrates the decision tree for certifying the purity of 4-(3-Chlorophenyl)isoxazol-5-amine.

CertificationWorkflow cluster_MassBalance Path A: Mass Balance (100% - Impurities) cluster_qNMR Path B: Quantitative NMR (Direct Assay) Start Raw Material 4-(3-Chlorophenyl)isoxazol-5-amine HPLC HPLC-UV (Organic Impurities) Detects: Related Substances Start->HPLC KF Karl Fischer (Volatiles) Detects: Water Content Start->KF TGA TGA (Volatiles) Detects: Residual Solvents Start->TGA ROI Residue on Ignition Detects: Inorganic Salts Start->ROI ISTD Internal Standard Selection (e.g., Maleic Acid, Traceable) Start->ISTD Calc_MB Calculation: 100% - (Org + Vol + Inorg) HPLC->Calc_MB KF->Calc_MB TGA->Calc_MB ROI->Calc_MB Comparison Orthogonal Check |MB - qNMR| < 1.0%? Calc_MB->Comparison Acquisition 1H-NMR Acquisition (d1 > 5*T1, 90 deg pulse) ISTD->Acquisition Calc_qNMR Calculation: Molar Ratio vs ISTD Acquisition->Calc_qNMR Calc_qNMR->Comparison Pass CERTIFIED REFERENCE MATERIAL Comparison->Pass Yes Fail REJECT / RE-PURIFY Comparison->Fail No

Figure 1: The "Dual-Path" certification workflow ensures that "invisible" impurities (salts, water) detected in Path A are cross-verified by the proton counting in Path B.

Experimental Protocols

For researchers wishing to validate their own in-house standards of 4-(3-Chlorophenyl)isoxazol-5-amine, we recommend the qNMR method due to its speed and independence from response factors.

Protocol: qNMR Purity Determination

Objective: Determine absolute weight % purity.

Reagents:

  • Analyte: ~10 mg of 4-(3-Chlorophenyl)isoxazol-5-amine (accurately weighed to 0.01 mg).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). Select for non-overlapping signals (singlet at ~6.3 ppm).

  • Solvent: DMSO-d6 (ensures solubility of both amine and polar salts).

Instrument Parameters (Critical):

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (d1): 30 seconds (Must be

    
     of the slowest relaxing proton). Note: Aromatic protons in this scaffold can have T1 ~3-5s.
    
  • Scans: 16 or 32 (S/N > 150:1).

  • Temperature: 298 K.

Procedure:

  • Weigh IS (~5 mg) and Analyte (~10 mg) directly into the same NMR tube or volumetric flask. Do not use separate stock solutions to avoid volumetric errors.

  • Dissolve completely in DMSO-d6.

  • Acquire spectrum.[1][2] Phase and baseline correct manually.

  • Integrate the IS singlet (set to known protons, e.g., 2H) and the characteristic isoxazole proton (or unique aromatic proton on the chlorophenyl ring).

Calculation:


[1]
  • 
    : Integral area
    
  • 
    : Number of protons
    
  • 
    : Molecular weight
    
  • 
    : Mass weighed
    
  • 
    : Purity (as decimal)
    
Protocol: Mass Balance (Simplified)

If qNMR is unavailable, you must account for non-UV impurities.

  • HPLC: Run a gradient (5-95% ACN in Water + 0.1% Formic Acid). Calculate % Area.

  • LOD (Loss on Drying): Dry 100 mg sample at 105°C for 3 hours. Weight loss = Volatiles.

  • ROI: Ignite 50 mg sample at 600°C. Residue = Inorganic Salts.

  • Final Purity:

    
    .
    

Synthesis & Impurity Origins

Understanding the synthesis helps predict impurities. The formation of the isoxazole ring often involves the reaction of a chlorobenzoylacetonitrile intermediate with hydroxylamine.

SynthesisPath SM1 3-Chlorobenzoyl acetonitrile Intermediate Oxime Intermediate SM1->Intermediate + Reagent Reagent Hydroxylamine (NH2OH) Product 4-(3-Chlorophenyl) isoxazol-5-amine Intermediate->Product Cyclization Impurity1 Regioisomer (3-amino-4-aryl) Intermediate->Impurity1 Side Reaction Impurity2 Inorganic Salts (NH4Cl / NaCl) Product->Impurity2 Precipitation

Figure 2: Synthetic pathway highlighting the origin of regioisomers and salt contaminants.

References

  • BIPM (Bureau International des Poids et Mesures). "The use of quantitative NMR (qNMR) for the purity assessment of organic calibration standards." Metrologia. Available at: [Link]

  • Davies, S. R., et al. (2015). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113. Available at: [Link]

  • International Conference on Harmonisation (ICH). "Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." Available at: [Link]

Sources

Safety Operating Guide

Standard Operating Procedure & Disposal Guide: 4-(3-Chlorophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide for 4-(3-Chlorophenyl)-1,2-oxazol-5-amine (also known as 4-(3-chlorophenyl)isoxazol-5-amine). This guide moves beyond standard Safety Data Sheet (SDS) summaries to provide researchers and drug development professionals with actionable, step-by-step methodologies grounded in mechanistic causality and regulatory compliance.

Hazard Assessment & Mechanistic Causality

4-(3-Chlorophenyl)-1,2-oxazol-5-amine is a halogenated heterocyclic building block frequently utilized in medicinal chemistry. Handling and disposing of this compound require specialized protocols due to two primary mechanistic factors:

  • Acute Toxicological Profile: The lipophilic nature of the chlorophenyl group enhances cellular permeability, while the primary amine on the isoxazole ring can engage in reactive metabolic pathways. Ingestion or inhalation of the fine powder can lead to severe acute toxicity. Consequently, it is classified under GHS as Acute Toxicity Category 3 (Oral, H301) and falls under UN 2811 (Toxic solid, organic, n.o.s., Class 6.1) [1],[2].

  • Thermal Degradation Hazards: The chemical structure features a halogenated aromatic system. When subjected to incomplete combustion or standard low-temperature biohazard incineration, halogenated organics undergo thermal rearrangement and condensation to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[3],[4]. Therefore, standard disposal methods are strictly prohibited.

Operational Handling Protocols

To prevent occupational exposure, every step of the handling process must be treated as a self-validating containment system.

Step-by-Step Weighing and Transfer Methodology
  • Causality: The compound is a light powder prone to electrostatic dispersion. Aerosolization presents a severe inhalation and ingestion risk.

  • Engineering Controls: Conduct all manipulations of the dry powder within a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Verification: Don double nitrile gloves, a disposable Tyvek lab coat, and chemical splash goggles. If weighing outside a containment device is absolutely unavoidable, an N95 or P100 particulate respirator is mandatory[1].

  • Static Mitigation: Use anti-static weighing boats or grounded spatulas to minimize the electrostatic dispersion of the fine powder.

  • Transfer: Tare the destination vessel, carefully transfer the required mass, and immediately cap/seal the destination vial before removing it from the fume hood.

  • Decontamination: Wipe down the balance and surrounding surfaces using a solvent that readily dissolves the compound (e.g., ethanol or acetone) applied to a Kimwipe, followed by a secondary wipe with soapy water. Dispose of all wipes as Class 6.1 solid waste.

Waste Segregation & Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA), waste containing this compound must be meticulously segregated. Never dispose of this chemical or its solutions down the drain [5],[6].

Step 1: Solid Waste Segregation
  • Items: Contaminated weighing boats, spatulas, Kimwipes, PPE, and empty reagent bottles.

  • Procedure: Place all solid waste into a rigid, leak-proof container lined with a heavy-duty, tear-resistant plastic bag.

  • Labeling: Label clearly as "Hazardous Waste - Toxic Solid (UN 2811, Class 6.1) - Contains 4-(3-Chlorophenyl)-1,2-oxazol-5-amine"[7],[2].

Step 2: Liquid Waste (Halogenated)
  • Items: Reaction filtrates, mother liquors, and solvent washes containing the compound.

  • Procedure: Transfer to a designated "Halogenated Organic Waste" carboy. Critical Rule: Do not mix with non-halogenated solvents. The presence of chlorine dictates a much more rigorous and expensive ultimate destruction method[4].

  • Labeling: Label as "Hazardous Waste - Halogenated Organics".

Step 3: Final Destruction (TSDF Routing)
  • Procedure: Waste must be transported by a licensed hazardous waste hauler to a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF)[6],[8].

  • Incineration Parameters: To prevent the formation of dioxins and furans, the TSDF must utilize a high-temperature rotary kiln or liquid injection incinerator. The EU Directive on Industrial Emissions and EPA guidelines mandate that hazardous waste containing more than 1% halogenated organic substances (expressed as chlorine) must be incinerated at a minimum temperature of 1100°C (2000°F) with a residence time of at least 2 seconds [9],[10],[3],[4].

Emergency Response: Spill Protocol

  • Solid Spill: Do not dry sweep, as this generates a highly toxic dust cloud. Gently cover the spill with absorbent paper towels wetted with a compatible solvent (e.g., ethanol) to suppress dust. Wipe up the material inward from the edges and place all cleanup materials into the Class 6.1 solid waste container.

  • Liquid Spill: Absorb with inert materials (e.g., vermiculite or universal spill pads). Transfer to the solid hazardous waste container. Wash the contaminated surface thoroughly with detergent and water.

Data Presentation

Table 1: Physicochemical & Hazard Profile
Property / ClassificationData / Specification
Chemical Formula C9H7ClN2O
Molecular Weight 194.62 g/mol [1],[2]
GHS Hazard Classification Acute Tox. 3 (Oral) - H301[1],[2]
Transport Classification UN 2811, Class 6.1, Packing Group III[7],[2]
Signal Word Danger (GHS06 Pictogram)[1],[2]
Table 2: Waste Segregation & Destruction Matrix
Waste StreamCollection MethodRegulatory ClassificationDestruction Requirement
Solid Waste Rigid, leak-proof containerRCRA Hazardous / UN 2811High-Temp Incineration
Organic Liquids Halogenated CarboyRCRA Halogenated≥1100°C, 2-second residence[9],[4]
Aqueous Liquids Aqueous CarboyRCRA RegulatedSpecialized TSDF Water Treatment[6]

Waste Disposal Workflow Visualization

WasteWorkflow Start 4-(3-Chlorophenyl)-1,2-oxazol-5-amine Waste Generation Solid Solid Waste (PPE, Vials, Powder) Start->Solid LiqHal Liquid Waste (Halogenated Solvents) Start->LiqHal LiqAq Aqueous Waste (Contaminated Water) Start->LiqAq LabelSolid UN 2811, Class 6.1 Toxic Solid Container Solid->LabelSolid LabelLiq RCRA Halogenated Organic Liquid Carboy LiqHal->LabelLiq LiqAq->LabelLiq If >1% organics LabelAq RCRA Aqueous Waste Carboy LiqAq->LabelAq TSDF RCRA-Permitted TSDF (Licensed Transport) LabelSolid->TSDF LabelLiq->TSDF LabelAq->TSDF Incineration High-Temp Incineration (≥1100°C, 2s Residence Time) TSDF->Incineration Halogenated/Solid AqTreat Specialized Aqueous Treatment TSDF->AqTreat Aqueous

Caption: RCRA-compliant segregation and high-temperature incineration workflow for halogenated isoxazole waste.

References

  • [1] Sigma-Aldrich. 5-Amino-3-(4-chlorophenyl)isoxazole 97 33866-48-7.

  • [7] Chemdad Co. 3-(4-CHLOROPHENYL)ISOXAZOL-5-AMINE Safety Data.

  • [2] ChemScene. 64047-49-0 | 4-(4-Chlorophenyl)isoxazol-5-amine.

  • [9] U.S. Environmental Protection Agency (EPA). Thermal Incinerator Fact Sheet. Regulations.gov.

  • [10] Environmental Protection Agency Ireland (EPA.ie). OFFICE OF ENVIRONMENTAL SUSTAINABILITY: Incineration Guidelines.

  • [5] U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • [6] University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling.

  • [8] National Environmental Trainers. RCRA Regulations Explained.

  • [3] Stockholm Convention. Waste incinerators - Toolkit.

  • [4] Zero Waste Europe. Hidden temperatures: emissions implications of temperatures in the post-combustion zone of waste incinerators.

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Navigating the Safe Handling of 4-(3-Chlorophenyl)-1,2-oxazol-5-amine: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

The chemical structure of 4-(3-Chlorophenyl)-1,2-oxazol-5-amine, featuring a chlorinated phenyl group attached to an oxazole amine, suggests a number of potential hazards that must be proactively managed.

  • Potential for Systemic Effects: Aromatic amines are a class of compounds known for their potential to cause systemic toxicity.[1][2] Some are known or suspected carcinogens and mutagens.[1][2][3]

  • Irritation: Analogous compounds, such as 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine and 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid, are known to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[4][5]

  • Reproductive Toxicity: A safety data sheet for a product containing a similar active ingredient indicates that it is suspected of damaging the unborn child.[6]

  • Environmental Hazard: The aforementioned related compound is also classified as very toxic to aquatic life with long-lasting effects.[6]

Given these potential hazards, a multi-layered approach to safety, with a strong emphasis on appropriate PPE, is critical.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is essential to minimize exposure during the handling of 4-(3-Chlorophenyl)-1,2-oxazol-5-amine. The following table outlines the recommended PPE, categorized by the type of protection.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1 standards. A full-face shield should be worn over the goggles, especially when there is a risk of splashing.[7][8]Protects against splashes and airborne particles that could cause severe eye irritation or injury.[7][8]
Skin Protection - Gloves: Double-gloving with nitrile gloves is recommended. For prolonged contact, consider heavier-duty gloves and consult the manufacturer's chemical resistance data.[9] - Lab Coat: A flame-resistant, long-sleeved laboratory coat.[7] - Clothing: Long pants and closed-toe shoes are mandatory.[8]Prevents skin contact, which can lead to irritation and potential systemic absorption.[3][10] Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.[9]
Respiratory Protection All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.[7][8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[7]Minimizes the inhalation of dust or aerosols, which may cause respiratory tract irritation and could have long-term health effects.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to ensure safety and experimental integrity. The following protocol outlines the key steps for handling 4-(3-Chlorophenyl)-1,2-oxazol-5-amine in a laboratory setting.

Preparation and Pre-Handling Checklist
  • Risk Assessment: Conduct a thorough, site-specific risk assessment before commencing any work.[7]

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.

  • PPE Availability: Confirm that all necessary PPE is readily available, in good condition, and fits properly.

  • Emergency Equipment: Verify the location and functionality of the nearest eyewash station and safety shower.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials is accessible.

Experimental Workflow

The following diagram illustrates the recommended workflow for the safe handling of 4-(3-Chlorophenyl)-1,2-oxazol-5-amine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Management prep_start Start: Don PPE weigh Weigh Compound in Fume Hood prep_start->weigh 1. Weighing dissolve Dissolve in Solvent in Fume Hood weigh->dissolve 2. Solubilization reaction Perform Reaction in Closed System dissolve->reaction 3. Reaction Setup quench Quench Reaction (if necessary) reaction->quench 4. Quenching workup Aqueous Workup/Purification quench->workup 5. Purification waste_collection Collect Waste in Labeled Containers workup->waste_collection 6. Waste Segregation decon Decontaminate Glassware and Surfaces waste_collection->decon 7. Decontamination end End decon->end 8. Doff PPE

Caption: Workflow for the safe handling of 4-(3-Chlorophenyl)-1,2-oxazol-5-amine.

Spill Management: Preparedness and Response

In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.

  • Small Spills (in a fume hood):

    • Alert nearby personnel.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert colleagues and the designated safety officer.

    • Restrict access to the area.

    • If safe to do so, increase ventilation to the area.

    • Follow your institution's established emergency procedures for hazardous material spills.

Disposal Plan: Environmental Responsibility

Proper disposal of 4-(3-Chlorophenyl)-1,2-oxazol-5-amine and its associated waste is a critical aspect of responsible chemical management.[11]

  • Waste Segregation: All waste contaminated with the compound, including disposable PPE, absorbent materials, and reaction byproducts, must be collected in clearly labeled, sealed containers.

  • Halogenated Waste Stream: As a halogenated organic compound, this waste should be segregated into a dedicated halogenated waste stream.[12]

  • Disposal Method: The primary method of disposal should be incineration at a licensed hazardous waste facility. This is due to the presence of both an aromatic ring and a halogen, which can make other treatment methods less effective.

  • Regulatory Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with 4-(3-Chlorophenyl)-1,2-oxazol-5-amine and ensure a safe and productive laboratory environment.

References

  • BASF. (2025, July 28).
  • Molport. 4-(3-chlorophenyl)-3-(1-methanesulfonylethyl)-1,2-oxazol-5-amine | Molport-032-356-916.
  • Benchchem. Personal protective equipment for handling 4-propyl-1,3-oxazole.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Benchchem.
  • Sigma-Aldrich. 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid.
  • Fisher Scientific. (2025, May 1).
  • Fisher Scientific. (2025, December 20).
  • PubChemLite. 4-(3-chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine.
  • ACS Publications. (2023, November 9).
  • ResearchGate.
  • TCI Chemicals. (2024, October 26).
  • PubChem. 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine.
  • AMERICAN ELEMENTS. 3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • CymitQuimica. (2024, December 19).
  • ACS Publications. (2023, November 9).
  • pppmag.com. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • MDPI. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.